25-Desacetyl Rifampicin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
InChI Key |
JQXXHWHPUNPDRT-OFEOUUGISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 25-Desacetyl Rifampicin-d3 in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 25-Desacetyl Rifampicin-d3 in modern drug metabolism studies. As the pharmaceutical industry increasingly relies on high-precision analytical techniques, the use of stable isotope-labeled internal standards has become paramount for generating reliable pharmacokinetic and metabolic data. This document provides a comprehensive overview of the application of this compound, including its function as an internal standard, detailed experimental protocols, and the biochemical context of Rifampicin (B610482) metabolism.
Introduction to Rifampicin and its Metabolism
Rifampicin, a potent bactericidal antibiotic of the rifamycin (B1679328) class, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The primary metabolic pathway of Rifampicin involves deacetylation to its main and microbiologically active metabolite, 25-desacetyl-rifampicin.[1][2] This biotransformation is primarily catalyzed by the enzyme human arylacetamide deacetylase (AADAC), a B-esterase found in the liver.[2][3][4]
Understanding the pharmacokinetics of both Rifampicin and its active metabolite is crucial for optimizing dosing regimens, minimizing toxicity, and evaluating potential drug-drug interactions.[5] This necessitates the use of robust and accurate analytical methods for their simultaneous quantification in biological matrices.
The Gold Standard: Deuterated Internal Standards in Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of drugs and their metabolites in complex biological samples due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS analyses can be influenced by several factors, including matrix effects, variations in sample extraction recovery, and instrument response.[6][7]
To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal internal standard is a non-endogenous compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process.[6] Deuterated analogs of the analyte, where one or more hydrogen atoms are replaced with deuterium, are considered the gold standard for internal standards in LC-MS/MS.[6] They co-elute with the analyte and exhibit similar ionization efficiencies, thereby providing a reliable means of correcting for analytical variability and ensuring accurate quantification.[6]
This compound: A Specialized Tool for Rifampicin Metabolism Studies
This compound is the deuterated analog of the primary active metabolite of Rifampicin. Its principal role in drug metabolism studies is to serve as an internal standard for the accurate quantification of 25-desacetyl-rifampicin and, in many cases, the parent drug, Rifampicin, in biological matrices such as plasma and urine.[5]
The use of a deuterated metabolite as an internal standard offers a distinct advantage. As it is structurally identical to the metabolite being measured (with the exception of the isotopic label), it experiences the same extraction efficiency, chromatographic retention, and ionization response. This ensures a highly accurate normalization of the analytical signal, leading to reliable quantification of the metabolite's concentration.
Rationale for Using a Deuterated Metabolite as an Internal Standard
While a deuterated version of the parent drug (Rifampicin-d8) can be used to quantify the parent drug, using the deuterated metabolite (this compound) to quantify the metabolite offers superior accuracy for that specific measurement. The subtle differences in polarity and chemical properties between a parent drug and its metabolite can lead to slight variations in their behavior during sample preparation and analysis. By using a deuterated internal standard that perfectly matches the metabolite, any potential bias in the quantification of the metabolite is minimized.
Quantitative Data for Analytical Methods
The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the simultaneous determination of Rifampicin and 25-desacetyl-rifampicin.
| Analyte | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Rifampicin | - | Plasma | 411.2 ng/mL | 19737.6 ng/mL |
| 25-desacetyl-rifampicin | - | Plasma | 70.4 ng/mL | 3379.2 ng/mL |
| Rifampicin | - | Plasma | 5.86 µM | - |
| 25-desacetyl-rifampicin | - | Plasma | 7.78 µM | - |
| 25-desacetyl-rifampicin | - | Urine | 1.7 µg/ml | - |
Note: The data presented is a compilation from multiple sources to illustrate typical ranges and may not represent a single validated method.[5][8][9]
Experimental Protocols
The following sections detail a representative experimental protocol for the simultaneous quantification of Rifampicin and 25-desacetyl-rifampicin in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.
-
Aliquoting: Transfer 100 µL of human plasma (either calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[6]
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound (concentration will depend on the specific assay, but a common starting point is in the low ng/mL range) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.[6]
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation of Rifampicin and 25-desacetyl-rifampicin is typically achieved using a reversed-phase C18 column.
-
Column: A C18 reversed-phase column (e.g., Gemini NX C18, 110 Å, 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 2mM ammonium (B1175870) formate (B1220265) in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Gradient: Isocratic elution with 40:60 (v/v) Mobile Phase A to Mobile Phase B.[5]
-
Injection Volume: 0.3 µL.[5]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for detection and quantification. The instrument is set to multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| 25-desacetyl-rifampicin | 781.4 | 749.4 |
| This compound | 784.4 | 752.4 |
Note: The specific m/z transitions may vary slightly depending on the instrument and optimization.
Visualizing the Workflow and Metabolic Pathway
Rifampicin Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of Rifampicin to its active metabolite, 25-desacetyl-rifampicin.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for Bioanalysis
This diagram outlines the typical workflow for a drug metabolism study employing a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Conclusion
This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of 25-desacetyl-rifampicin, the primary active metabolite of Rifampicin. The detailed methodologies and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, thereby facilitating the generation of robust and reliable data in their studies. The continued use of such specialized reagents is fundamental to advancing our understanding of drug disposition and ensuring the development of safe and effective medicines.
References
- 1. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical and Physical Properties of 25-Desacetyl Rifampicin-d3
This technical guide provides a comprehensive overview of the core chemical and physical properties of 25-Desacetyl Rifampicin-d3, a labeled metabolite of the antibiotic Rifampicin. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and analytical method development.
Core Chemical and Physical Data
This compound is the primary active metabolite of Rifampicin, with a deuterium-labeled methyl group on the piperazinyl moiety. This isotopic labeling makes it a valuable internal standard for quantitative bioanalytical assays.
Chemical Properties
| Property | Value | Citations |
| Molecular Formula | C41H53D3N4O11 | [1][2][3] |
| Molecular Weight | 783.92 g/mol | [1][2][3] |
| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3 | [2][3][4] |
| Purity | >85% to >98% (Varies by supplier) | [1][4] |
Physical Properties
| Property | Value | Citations |
| Appearance | Reddish Orange Solid | [2][3] |
| Melting Point | >162°C (with decomposition) | [2][3][5] |
| Solubility | Soluble in Chloroform and Methanol (B129727). Slightly soluble in DMSO. | [2][6] |
| Storage Temperature | -20°C | [2][3][5] |
Metabolic Pathway and Biological Significance
Rifampicin undergoes metabolism in the liver, primarily through deacetylation by esterases to form 25-Desacetyl Rifampicin.[7][8] This metabolite retains antibacterial activity.[6] The metabolic conversion is a key aspect of Rifampicin's pharmacokinetic profile.
Experimental Protocols
Accurate quantification of 25-Desacetyl Rifampicin is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are common analytical techniques employed.
HPLC Method for Quantification in Human Urine
A validated HPLC method has been developed for the analysis of 25-Desacetyl Rifampicin in human urine.[9]
-
Instrumentation : HPLC with UV detection.[9]
-
Column : Agilent Eclipse XDB-C18.[9]
-
Mobile Phase : A mixture of methanol and 0.01 M sodium phosphate (B84403) buffer (pH 5.2) in a 65:35 v/v ratio.[9]
-
Flow Rate : 0.8 mL/min.[9]
-
Detection Wavelength : 254 nm.[9]
-
Retention Time : Approximately 3.016 minutes.[9]
-
Linearity : The method demonstrated linearity in the concentration range of 2–10 μg/mL.[9]
-
Limits of Detection (LOD) and Quantification (LOQ) : 0.51 μg/mL and 1.7 μg/mL, respectively.[9]
LC/MS Method for Quantification in Human Plasma
For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC/MS methods are preferred.
-
Principle : This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.
-
Sample Preparation : A simple protein precipitation step is often sufficient for plasma samples.[10]
-
Advantages : LC/MS methods offer high throughput and short run times, with some reported methods having a runtime of as low as 1.4 minutes.[10]
-
Application : These methods are suitable for therapeutic drug monitoring and pharmacokinetic studies, allowing for the simultaneous determination of Rifampicin and its metabolite, 25-Desacetyl Rifampicin.[10]
General Analytical Workflow
The process for quantifying this compound in biological samples typically follows a standardized workflow.
References
- 1. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. usbio.net [usbio.net]
- 4. BioOrganics [bioorganics.biz]
- 5. labsolu.ca [labsolu.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of 25-Desacetyl Rifampicin-d3 in Advancing Rifampicin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the front-line tuberculosis drug, Rifampicin. This document elucidates its significance in metabolic studies and its critical role as an internal standard in pharmacokinetic and therapeutic drug monitoring assays. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in this field.
Introduction to Rifampicin and its Primary Metabolite
Rifampicin is a cornerstone in the treatment of tuberculosis.[1][2] Its clinical efficacy is, however, complicated by significant inter-individual variability in its pharmacokinetic profile.[3] A primary metabolic pathway for Rifampicin is its deacetylation to 25-Desacetyl Rifampicin.[3][4][5][6] This metabolite is also reported to possess antibacterial activity, contributing to the overall therapeutic effect.[3] Understanding the pharmacokinetics of both the parent drug and this active metabolite is crucial for optimizing treatment regimens.[1][3]
The use of stable isotope-labeled internal standards is paramount for accurate quantification of analytes in complex biological matrices by mass spectrometry. This compound, a deuterated analog of the natural metabolite, serves as an ideal internal standard for such applications.[7] Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection.[7][8]
Metabolic Pathway of Rifampicin to 25-Desacetyl Rifampicin
Rifampicin undergoes metabolism in the body, with a significant route being the hydrolysis of the acetyl group at the C-25 position, catalyzed by esterases, to form 25-Desacetyl Rifampicin.[3] This biotransformation is a key aspect of Rifampicin's disposition in the body.
Application of this compound in Quantitative Bioanalysis
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Rifampicin and its metabolites in biological samples such as plasma and urine.[9][10] Its use ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
General Experimental Workflow
The typical workflow for a bioanalytical method employing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the analysis of Rifampicin and its metabolites.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).
-
Add 300 µL of acetonitrile (B52724) (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Rifampicin and metabolites |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.5 | Varies |
| 25-Desacetyl Rifampicin | 781.4 | 749.3 | Varies |
| This compound (IS) | 784.4 | 752.3 | Varies |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data and Method Performance
LC-MS/MS methods utilizing deuterated internal standards for Rifampicin and its metabolites have demonstrated excellent performance characteristics.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Linearity Range (ng/mL) | 5 - 40000[11] | 2.5 - 5000[10] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[11] | 2.5 ng/mL[10] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery (%) | > 85% | > 85% |
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of tuberculosis treatment and drug development. Its application as a labeled internal standard in LC-MS/MS assays enables the accurate and precise quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, in biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of Rifampicin's pharmacokinetics and the optimization of patient therapy.
References
- 1. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Rifampicin | Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy | springermedicine.com [springermedicine.com]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 5. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. BioOrganics [bioorganics.biz]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 25-Desacetyl Rifampicin Against Mycobacterium smegmatis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of mycobacterial infections, undergoes metabolism in vivo to several derivatives, with 25-desacetyl rifampicin being a major active metabolite. Understanding the biological activity of this metabolite against model organisms like Mycobacterium smegmatis is crucial for comprehending its contribution to the overall efficacy of rifampicin therapy and for the development of new rifamycin (B1679328) derivatives. This document provides a technical guide to the biological activity of 25-desacetyl rifampicin against M. smegmatis, summarizing key data, experimental protocols, and the underlying molecular mechanisms.
Data Presentation: In Vitro Activity
The primary measure of a compound's in vitro antibacterial activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While direct comparative studies are limited, the available data indicates that 25-desacetyl rifampicin retains significant activity against M. smegmatis.
| Compound | Strain | MIC (µM) | MIC (µg/mL) | Notes |
| 25-Desacetyl Rifampicin | M. smegmatis | 2.66 (MIC99) | ~2.08 | This value represents the concentration required to inhibit 99% of bacterial growth.[1][2] |
| Rifampicin | M. smegmatis mc²155 (Wild Type) | 2.43 | ~2.00 | Data from a study on various rifamycin derivatives.[3] |
| Rifampicin | M. smegmatis (Wild Type) | Not specified | 3 | Determined by Resazurin (B115843) Reduction Microtiter Assay. |
Note: The MIC values for rifampicin are provided for context and are sourced from different studies. Direct, side-by-side comparative studies of 25-desacetyl rifampicin and rifampicin against M. smegmatis are not extensively available in the reviewed literature. The activity of 25-desacetyl rifapentine, a metabolite of a related rifamycin, has been shown to be comparable to its parent compound against Mycobacterium tuberculosis.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for rifamycins (B7979662), including rifampicin and its active metabolites, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4] This inhibition prevents the initiation of transcription, a critical step in protein synthesis, ultimately leading to bacterial cell death.
Direct Inhibition of RNA Polymerase
25-desacetyl rifampicin, like its parent compound, is understood to bind to the β-subunit of the RNAP. This binding physically obstructs the path of the elongating RNA transcript, preventing its extension beyond a few nucleotides and thereby halting transcription.
Caption: Mechanism of RNAP Inhibition.
Signaling Pathways and Resistance Mechanisms in M. smegmatis
The activity of rifampicin and its derivatives can be influenced by various cellular pathways, particularly those involved in drug resistance.
-
rpoB Gene Mutations: The most common form of resistance to rifamycins in mycobacteria arises from mutations in the rpoB gene, which codes for the β-subunit of RNAP. These mutations alter the binding site of the drug, reducing its inhibitory effect.
-
Efflux Pumps: M. smegmatis possesses efflux pumps that can actively transport rifampicin out of the cell, thereby reducing its intracellular concentration and efficacy.
-
ADP-Ribosylation: Some strains of M. smegmatis express an ADP-ribosyltransferase (Arr) that chemically modifies and inactivates rifampicin.
-
Stress Response Pathways: Exposure to rifampicin can induce stress responses. For instance, inhibition of the respiratory electron transport chain can activate the SigE-SigB signaling pathway, which in turn can lead to increased rifampicin resistance.
Caption: Rifamycin Action and Resistance.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro activity of antimicrobial agents. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Assay for MIC Determination in M. smegmatis
1. Preparation of Materials:
-
Bacterial Strain: Mycobacterium smegmatis (e.g., mc²155).
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase).
-
Compound Stock Solution: Prepare a high-concentration stock solution of 25-desacetyl rifampicin in a suitable solvent (e.g., DMSO).
-
96-well Microtiter Plates: Sterile, clear, flat-bottom plates.
-
Resazurin Solution (optional): 0.02% (w/v) in sterile distilled water, for use as a viability indicator.
2. Inoculum Preparation:
-
Inoculate a single colony of M. smegmatis into 5 mL of Middlebrook 7H9 broth.
-
Incubate at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.6-0.8).
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.
-
The penultimate column should serve as a growth control (no compound), and the final column as a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for 24-48 hours.
4. Determination of MIC:
-
Visual Inspection: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria.
-
Resazurin Method (optional): After incubation, add 10-20 µL of resazurin solution to each well and incubate for a further 4-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration in the well that remains blue.
Caption: MIC Determination Workflow.
Conclusion
References
- 1. Application of Mycobacterium smegmatis as a surrogate to evaluate drug leads against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of an RNA polymerase interacting protein, MsRbpA, from Mycobacterium smegmatis in phenotypic tolerance to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 25-Desacetyl Rifampicin-d3, a critical molecule in the study of the antibiotic Rifampicin. This document outlines its chemical structure, metabolic origin, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, designed to be a valuable resource for professionals in pharmaceutical research and development.
Chemical Structure and Properties
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][2][3] The deuterated form, this compound, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.
Structural Elucidation:
The structure of this compound is derived from its parent compound, Rifampicin, through two key modifications:
-
Deacetylation: The acetyl group (–COCH₃) at the 25-position of the ansa-macrocyclic structure is hydrolyzed and removed. This metabolic conversion primarily occurs in the liver.[1]
-
Deuterium (B1214612) Labeling: Three deuterium (²H or D) atoms replace the three hydrogen atoms on the methyl group attached to the piperazine (B1678402) ring. This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties, making it an ideal internal standard for minimizing variability in analytical measurements.[4][5]
The systematic name for this compound is 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin.[4][5][6]
Physicochemical Data:
Quantitative data for Rifampicin and its key derivatives are summarized below for comparative analysis. This information is crucial for analytical method development and pharmacokinetic modeling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |
| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.94 | 13292-46-1 | Parent antibiotic drug. |
| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9 | 16783-99-6 | Active metabolite.[3][7][8] |
| This compound | C₄₁H₅₃D₃N₄O₁₁ | 783.92 | N/A | Deuterated internal standard.[4][6][8] |
Predicted melting point for this compound is >162°C (decomposition).[6][9]
Metabolic Pathway: Conversion of Rifampicin
Rifampicin undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathway is deacetylation, catalyzed by hepatic esterases, which transforms Rifampicin into 25-Desacetyl Rifampicin. This metabolite retains significant antibacterial activity and is a key component in the overall therapeutic effect of the drug.[2][10] The exposure to 25-Desacetyl Rifampicin is typically lower than that of the parent drug, representing on average about 14% of the Rifampicin exposure.[2][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 25-Desacetyl Rifampicin, which are foundational for studies involving its deuterated analogue.
3.1. General Synthesis of 25-Desacetyl Rifamycin (B1679328) Derivatives
This protocol describes a general method for the deacetylation of rifamycin compounds, adapted from established procedures.[12] The synthesis of the d3-labeled compound would require the use of a deuterated precursor.
-
Suspension: Suspend 5 grams of the parent rifamycin compound (e.g., a Rifampicin derivative) in 100 mL of methanol (B129727) in a reaction vessel.
-
Hydrolysis: Add 50 mL of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to the suspension. Stir the mixture at room temperature. The reaction time can vary, typically ranging from 10 to 45 minutes, depending on the specific substrate.[12]
-
Acidification: After the reaction is complete, acidify the mixture with a suitable acid, such as citric acid, to a pH of approximately 4-4.5.
-
Extraction: Dilute the acidified mixture with water and perform a liquid-liquid extraction using an organic solvent like chloroform (B151607) or ethyl acetate. Repeat the extraction several times to ensure complete recovery of the product.[12]
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.
-
Crystallization: The resulting residue, which is the crude 25-desacetyl derivative, can be purified by crystallization from a suitable solvent such as methanol or a methanol/ether mixture.[12]
3.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a validated method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in plasma, for which this compound serves as an ideal internal standard.[2][13]
-
Sample Preparation (Protein Precipitation):
-
To 30 µL of human plasma in a 96-well plate, add 100 µL of a precipitation solution (acetonitrile containing 0.1% formic acid).
-
This solution should contain the internal standards (e.g., Rifampicin-d8 and this compound) at a known concentration.
-
Use a phospholipid removal plate (e.g., OSTRO®) and apply vacuum to collect the filtrate.[2]
-
-
Chromatographic Conditions:
-
LC System: Acquity™ UPLC or equivalent.
-
Column: BEH C18, 1.7 µm, 2.1 × 50 mm.[2]
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: As per optimized method (e.g., 0.4 - 0.6 mL/min).
-
Injection Volume: 1-5 µL.
-
Gradient: Develop a suitable gradient to ensure separation of analytes from matrix components.
-
-
Mass Spectrometry Conditions:
-
MS System: XEVO TQ S micro or equivalent triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard. For example, a study using a d8-labeled internal standard for 25-dRIF used the transition m/z 757.5 > 95.1.[2] A similar transition would be established for the d3 variant.
-
References
- 1. droracle.ai [droracle.ai]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (>85%) | CymitQuimica [cymitquimica.com]
- 5. BioOrganics [bioorganics.biz]
- 6. usbio.net [usbio.net]
- 7. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. labsolu.ca [labsolu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of 25-Desacetyl Rifampicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) (dRIF) is the primary and microbiologically active metabolite of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. The biotransformation from the parent drug occurs through deacetylation, a process primarily mediated by esterase enzymes in the liver. Understanding the pharmacokinetic profile of this metabolite is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and evaluating its contribution to the overall efficacy and safety of Rifampicin. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of 25-Desacetyl Rifampicin, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Pharmacokinetic Properties
The pharmacokinetic profile of 25-Desacetyl Rifampicin is intrinsically linked to that of its parent compound, Rifampicin. Following oral administration of Rifampicin, it is metabolized to dRIF, which then undergoes its own distribution and elimination processes.
Absorption
As a metabolite, the "absorption" of 25-Desacetyl Rifampicin into the systemic circulation is dependent on the rate and extent of Rifampicin's absorption and its subsequent metabolism. The formation of dRIF occurs post-absorption of the parent drug.
Distribution
Limited specific data exists for the volume of distribution of 25-Desacetyl Rifampicin. However, population pharmacokinetic models provide estimates for its apparent volume of distribution in central and peripheral compartments. Like Rifampicin, it is expected to distribute into various tissues. Information on plasma protein binding for dRIF is not directly available, but its parent compound, Rifampicin, is approximately 80% bound to plasma proteins, mainly albumin[1]. A study on the related compound, rifapentine (B610483), showed that its 25-desacetyl metabolite was approximately 93% protein-bound in healthy volunteers[2].
Metabolism
25-Desacetyl Rifampicin is the product of the deacetylation of Rifampicin by hepatic esterases[3]. It is also a substrate for further metabolism, although the specific pathways are not as well-characterized as those of the parent drug.
Excretion
25-Desacetyl Rifampicin is primarily eliminated through the bile[3][4]. Deacetylation of Rifampicin to dRIF reduces intestinal reabsorption and facilitates its elimination[3]. A smaller portion is excreted in the urine[5].
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for 25-Desacetyl Rifampicin based on available literature. It is important to note that many of these parameters are derived from population pharmacokinetic models where the metabolite's kinetics are modeled concurrently with the parent drug, Rifampicin.
| Parameter | Value | Population | Notes | Reference |
| Apparent Clearance (CLm/F) | 95.8 L/h | Healthy Asian Adults (70kg) | Estimated from a population pharmacokinetic model. | [6][7] |
| 368 L/h | Tuberculosis Patients (with and without HIV) | Estimated from a population pharmacokinetic model. | [8] | |
| Apparent Volume of Distribution - Central Compartment (V5/F) | 41.9 L | Healthy Asian Adults | Estimated from a population pharmacokinetic model. | [7] |
| 226 L | Tuberculosis Patients (with and without HIV) | Estimated from a population pharmacokinetic model. | [8] | |
| Apparent Volume of Distribution - Peripheral Compartment (V6/F) | Not Reported | |||
| Apparent Intercompartmental Clearance (Qm/F) | Not Reported | |||
| Time to Maximum Concentration (Tmax) | 3.8 h | Healthy Volunteers | Following a single oral dose of Rifampicin. | [9][10] |
| Elimination Half-life (t1/2) | Not explicitly reported for the metabolite alone. The half-life of the parent drug, Rifampicin, is approximately 2-3 hours.[1] | The decline in dRIF concentrations is influenced by both its own elimination and its formation from Rifampicin. | ||
| Area Under the Curve (AUC) | The ratio of 25-dRIF AUC to Rifampicin AUC is approximately 14 ± 6%.[11] | Tuberculosis Patients | [11] |
Table 1: Human Pharmacokinetic Parameters of 25-Desacetyl Rifampicin
| Parameter | Value | Conditions | Notes | Reference |
| Michaelis-Menten Constant (Km) | 48.23 µM | Human Liver Microsomes | In vitro metabolism of Rifampicin to 25-Desacetyl Rifampicin. | |
| Maximum Velocity (Vmax) | 1.233 pmol/min/mg protein | Human Liver Microsomes | In vitro metabolism of Rifampicin to 25-Desacetyl Rifampicin. |
Table 2: In Vitro Metabolism Kinetics of Rifampicin to 25-Desacetyl Rifampicin
Experimental Protocols
Quantification of 25-Desacetyl Rifampicin in Plasma by HPLC-MS/MS
This method is commonly used for the sensitive and specific measurement of 25-Desacetyl Rifampicin in biological matrices.
1. Sample Preparation:
-
To 20 µL of plasma, add 80 µL of 0.1% (v/v) formic acid.
-
Perform solid-phase extraction using a Captiva™ NDLipids plate. The extraction solution should contain an internal standard (e.g., 25-desacetyl-rifampicin-d3) in methanol (B129727).
2. Chromatographic Separation:
-
Column: ZORBAX Aq-SB HPLC column.
-
Mobile Phase: A gradient elution using a mixture of water and methanol is typically employed.
-
Flow Rate: Dependent on the specific column and system, but generally around 0.5-1.0 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For 25-Desacetyl Rifampicin, the transition monitored is typically m/z 749.3 → 399.1[7].
-
Lower Limit of Quantification (LLOQ): 2.5 ng/mL[7].
In Vitro Metabolism of Rifampicin in Human Liver Microsomes
This assay is used to determine the kinetic parameters of the formation of 25-Desacetyl Rifampicin from its parent drug.
1. Incubation Mixture (200 µL total volume):
-
Human liver microsomes (0.25 mg/mL protein concentration).
-
Rifampicin (substrate) at various concentrations (e.g., 0-150 µM).
-
0.2 M phosphate (B84403) buffer (pH 7.4).
-
NADPH generating system:
-
NADPH (final concentration 1.3 mM).
-
Magnesium chloride (final concentration 3.3 mM).
-
Glucose-6-phosphate (final concentration 1.3 mM).
-
Glucose-6-phosphate dehydrogenase (1 U/mL).
-
2. Incubation Procedure:
-
Pre-incubate the microsomes, Rifampicin, and buffer at 37°C.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of chilled acetonitrile (B52724) containing an internal standard.
3. Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the concentration of 25-Desacetyl Rifampicin using a validated analytical method such as HPLC or HPLC-MS/MS.
4. Data Analysis:
-
Plot the rate of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Metabolic Pathway of Rifampicin to 25-Desacetyl Rifampicin
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for determining in vitro metabolism kinetics.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of 25-Desacetyl Rifampicin, similar to its parent compound, is the inhibition of bacterial DNA-dependent RNA polymerase, which suppresses RNA synthesis and leads to bacterial cell death[3]. It is considered an active metabolite, contributing to the overall antitubercular effect of Rifampicin therapy[11][12].
Currently, there is a lack of specific research on the direct effects of 25-Desacetyl Rifampicin on human cellular signaling pathways. The broader effects observed during Rifampicin therapy, such as the induction of cytochrome P450 enzymes, are primarily attributed to the parent drug. Further investigation is required to elucidate any unique interactions of the desacetyl metabolite with host cell signaling.
Conclusion
25-Desacetyl Rifampicin is a pharmacologically active metabolite that plays a significant role in the therapeutic effect of Rifampicin. While its pharmacokinetic profile is complex and linked to the parent drug, this guide provides a consolidated overview of the current understanding of its ADME properties. The provided experimental protocols offer a foundation for further research into this important metabolite. Future studies should focus on obtaining more precise pharmacokinetic parameters, such as its absolute bioavailability and elimination half-life, and exploring its potential interactions with human cellular signaling pathways to fully characterize its role in both efficacy and potential toxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. Protein Binding of Rifapentine and Its 25-Desacetyl Metabolite in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Rifampicin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other mycobacterial infections, exerts its bactericidal effect through a highly specific interaction with its molecular target. This guide provides a detailed examination of the mechanism of action of rifampicin and its primary active metabolite, 25-desacetyl rifampicin. It delineates the molecular interactions, quantitative parameters of efficacy, metabolic pathways, and the key experimental methodologies that have been pivotal in elucidating this mechanism. The content is structured to serve as a technical resource for professionals engaged in antimicrobial research and drug development.
Core Mechanism of Action: Rifampicin
The antibacterial activity of rifampicin stems from its potent and specific inhibition of bacterial DNA-dependent RNA synthesis.[1] This is achieved by binding to the bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1][2]
Molecular Target and Binding Site
Rifampicin's target is the β-subunit of the bacterial DNA-dependent RNA polymerase, which is encoded by the rpoB gene.[1] Crystallographic studies have revealed that rifampicin binds to a deep, well-defined pocket within the DNA/RNA channel of the RNAP β-subunit.[1][3] This binding site is situated more than 12 Å away from the catalytic active site of the enzyme but lies directly in the path of the elongating RNA molecule.[2][3] The high selectivity of rifampicin for prokaryotic RNAP over its eukaryotic counterparts is a key feature of its clinical utility; the binding constant for the bacterial enzyme is at least 100 times lower (indicating higher affinity) than for the mammalian enzyme.[1]
Mechanism of Inhibition: Steric Occlusion
Rifampicin's inhibitory action is not on the formation of the first phosphodiester bond but on the subsequent elongation of the nascent RNA chain.[4] After the synthesis of a 2 to 3 nucleotide-long RNA transcript, the elongating chain physically clashes with the bound rifampicin molecule.[3] This steric hindrance prevents further translocation of the RNA transcript, effectively halting the transcription process at a very early stage.[3][4] This leads to an accumulation of abortive, short RNA transcripts and prevents the synthesis of functional messenger RNA (mRNA), ultimately leading to bacterial cell death.[4]
Quantitative Data Presentation
The efficacy of rifampicin and its pharmacokinetic properties have been quantified through various studies.
Table 1: In Vitro Efficacy of Rifampicin
| Parameter | Organism/Enzyme | Value | Reference(s) |
| EC50 | E. coli RNA Polymerase | ~20 nM | [1] |
| IC50 (Wild-Type) | E. coli RNA Polymerase | < 0.5 µg/ml | [5] |
| IC50 (Resistant Mutant P564L) | E. coli RNA Polymerase | 15 µg/ml | [5] |
| Kd (Apparent) | E. coli RNA Polymerase | ~1 nM | [5] |
Table 2: Pharmacokinetic Parameters of Rifampicin
| Parameter | Value | Condition/Note | Reference(s) |
| Protein Binding | ~80% | Human Plasma | [6] |
| Bioavailability | 68-93% | Oral administration | [6] |
| Half-life (t1/2) | 2-5 hours | Decreases with long-term therapy (autoinduction) | [6] |
| Peak Plasma Concentration | 2-4 hours | After oral administration | [6] |
| Primary Excretion Route | Biliary System | 60-65% eliminated in feces | [6] |
Metabolism of Rifampicin
Rifampicin is primarily metabolized in the liver. The main metabolic transformation is a deacetylation reaction.
Primary Metabolite: 25-desacetyl rifampicin
The principal metabolite is 25-desacetyl rifampicin (dRIF).[7] This conversion is rapid, and within approximately six hours of administration, nearly all the drug in the bile is in this deacetylated form.[7] The deacetylation process reduces intestinal reabsorption, which facilitates the elimination of the drug.[7] Importantly, 25-desacetyl rifampicin is not an inactive byproduct; it retains significant antibacterial activity.[7]
Key Experimental Protocols
The mechanism of action of rifampicin has been elucidated through a combination of biochemical assays and structural biology techniques.
In Vitro RNA Polymerase Inhibition Assay
This assay directly measures the ability of rifampicin to inhibit the transcriptional activity of purified bacterial RNAP.[8]
Principle: The assay quantifies the synthesis of RNA from a DNA template in the presence of varying concentrations of the inhibitor. RNA production is typically measured by the incorporation of a radiolabeled or fluorescently tagged ribonucleoside triphosphate (rNTP) into the transcript.
Detailed Methodology:
-
Purification of RNA Polymerase: Isolate and purify RNAP holoenzyme from the target bacterial species (e.g., E. coli or M. tuberculosis) using established methods like affinity chromatography.[8]
-
Reaction Mixture Preparation: Prepare a transcription buffer containing a known DNA template (e.g., a plasmid with a strong promoter), all four rNTPs (ATP, GTP, CTP, UTP), and one labeled rNTP (e.g., [α-³²P]UTP).[8]
-
Inhibitor Addition: Aliquot the reaction mixture into tubes and add varying concentrations of rifampicin (dissolved in a suitable solvent like DMSO). Include a "no inhibitor" control and a "no enzyme" background control.
-
Transcription Initiation: Initiate the reaction by adding the purified RNAP to each tube and incubate at a suitable temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized, radiolabeled RNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated labeled rNTPs, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured RNA synthesis against the rifampicin concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce RNAP activity by 50%).[5]
X-ray Crystallography of the RNAP-Rifampicin Complex
This structural biology technique provides a high-resolution, three-dimensional view of how rifampicin binds to its target enzyme.
Principle: By crystallizing the RNAP enzyme in a complex with rifampicin and diffracting X-rays through the crystal, a map of electron density can be generated. This map is then used to build an atomic-level model of the protein-drug interaction.
Detailed Methodology:
-
Protein Expression and Purification: Overexpress and purify large quantities of the target RNAP (e.g., from E. coli or Thermus aquaticus) to high homogeneity.[9][10]
-
Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals. A common method is hanging drop vapor diffusion, where a drop containing the purified RNAP is equilibrated against a reservoir solution, leading to slow precipitation and crystal growth.[10]
-
Complex Formation: Form the RNAP-rifampicin complex by soaking the pre-formed RNAP crystals in a solution containing a high concentration of rifampicin (e.g., 1-2 mM) for a period (e.g., overnight).[9]
-
Cryo-protection and Freezing: Transfer the crystals to a cryo-protectant solution to prevent ice crystal formation and then flash-freeze them in liquid nitrogen.[9]
-
X-ray Diffraction Data Collection: Mount the frozen crystal in a high-intensity X-ray beam (often at a synchrotron source). Rotate the crystal and collect the diffraction patterns on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Use this map to build and refine an atomic model of the RNAP-rifampicin complex, revealing the precise binding interactions.[9][11]
LC-MS/MS for Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying rifampicin and its metabolites in biological matrices like plasma.[7][12][13]
Principle: The method first separates compounds in a sample using high-performance liquid chromatography (HPLC). The separated compounds are then ionized and detected by a tandem mass spectrometer, which identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
Detailed Methodology:
-
Sample Preparation: Precipitate proteins from a plasma sample (e.g., 50-100 µL) by adding a solvent like acetonitrile (B52724). An internal standard (e.g., an isotopically labeled version of rifampicin) is added to correct for extraction variability.[7][13]
-
Centrifugation/Filtration: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant, or use a filtration plate to clear the sample.[13]
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column). Elute the compounds using a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to separate rifampicin from its metabolites and other plasma components.[13][14]
-
Mass Spectrometric Detection: Direct the eluent from the HPLC into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for rifampicin and 25-desacetyl rifampicin are monitored for highly selective quantification.[13]
-
Data Analysis: Generate calibration curves using standards of known concentration to quantify the levels of rifampicin and its metabolite in the unknown samples.[13]
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Chemical Scaffolds for Inhibition of Rifamycin-Resistant RNA Polymerase Discovered from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography Findings Aid Discovery of New Drugs - BioResearch - Labmedica.com [labmedica.com]
- 12. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC - MS Method for Analysis of Rifampicin and Oxidation product on Primesep 100 Column | SIELC Technologies [sielc.com]
The Gold Standard: A Literature Review of Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the pursuit of accurate and reliable data is paramount for making critical decisions in drug development. The use of an internal standard (IS) is a fundamental practice in liquid chromatography-mass spectrometry (LC-MS) to account for variability during sample preparation and analysis. Among the choices for an internal standard, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated standard, has emerged as the "gold standard." This technical guide provides an in-depth review of the core principles, experimental validation, and quantitative advantages of employing deuterated standards in bioanalysis.
The Principle of Isotope Dilution Mass Spectrometry
The superiority of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated IS is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest.[1] Consequently, it behaves nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] The mass spectrometer can differentiate between the analyte and the deuterated IS due to the mass difference, allowing for accurate quantification by calculating the ratio of the analyte's response to the IS's response. This ratio remains constant even if there are variations in sample handling, extraction recovery, or instrument response, thus ensuring high accuracy and precision.[3]
Core Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages over non-deuterated (analog) internal standards:
-
Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex and contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation and more accurate quantification.[4]
-
Improved Accuracy and Precision: By correcting for variability throughout the entire analytical process, deuterated internal standards significantly enhance the accuracy and precision of the bioanalytical method.[5][6]
-
Enhanced Method Robustness: Assays that utilize deuterated internal standards are generally more robust and less prone to variations in experimental conditions, leading to higher throughput and a lower rate of failed analytical runs.
-
Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[4][5] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation also advocates for their use whenever feasible.[5]
Quantitative Performance: Deuterated vs. Non-Deuterated Standards
The empirical evidence from various studies consistently demonstrates the superior performance of deuterated internal standards compared to their non-deuterated (analog) counterparts.
Table 1: Comparative Accuracy and Precision Data for Kahalalide F
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (Standard Deviation) | 8.6% (n=284) | 7.6% (n=340) |
Data adapted from a study on the anticancer agent kahalalide F.[7]
The data in Table 1 clearly shows that the use of a deuterated internal standard resulted in a mean bias closer to the true value and improved precision (lower standard deviation) compared to the analogous internal standard.[7]
Table 2: Comparative Performance for Everolimus (B549166)
| Quality Control Level | Precision (%CV) with Analog IS (32-desmethoxyrapamycin) | Precision (%CV) with Deuterated IS (everolimus-d4) |
| Low | 7.2% | 6.5% |
| Medium | 5.8% | 5.1% |
| High | 4.3% | 4.9% |
Data adapted from a study comparing internal standards for everolimus quantification.[8]
While both internal standards showed acceptable performance, the deuterated standard generally exhibited slightly better precision (lower %CV) at the quality control (QC) levels.[8]
Table 3: Performance in Complex Matrices (Pesticides in Cannabis)
| Performance Metric | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy | Varies by >60% | Within 25% |
| Precision (%RSD) | >50% | <20% |
Data from a study on pesticide and mycotoxin analysis in cannabis matrices.[9]
This study highlights the critical role of deuterated internal standards in maintaining accuracy and precision in complex biological samples, where matrix effects can be particularly pronounced.[9]
Table 4: Comparative Validation Data for Tacrolimus (B1663567)
| Performance Metric | Analog IS (Ascomycin) | Isotope-Labeled IS (Tacrolimus-¹³C,D₂) |
| Imprecision | <3.63% | <3.09% |
| Accuracy | 97.35-101.71% | 99.55-100.63% |
| Matrix Effect (ME) | -28.41% | -16.64% |
| ME Compensation (TAC/IS ratio) | -0.97% | 0.89% |
Data from a study on tacrolimus determination in whole blood samples.[10]
This study demonstrates that while both types of internal standards can provide acceptable results, the isotope-labeled internal standard offers superior compensation for matrix effects.[10]
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation of bioanalytical methods using deuterated standards.
Protocol 1: Protein Precipitation for Sample Preparation
This protocol is a common and straightforward method for removing proteins from biological samples before LC-MS analysis.
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibration standard, and quality control.
-
Protein Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas, typically at around 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Assessment of Matrix Effects
The assessment of matrix effects is a critical component of bioanalytical method validation to ensure that endogenous components of the biological matrix do not interfere with the quantification of the analyte. The post-extraction spiking method is a widely accepted approach.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and the deuterated internal standard in the mobile phase at low and high concentrations.[5]
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the extraction process, spike the resulting extract with the analyte and deuterated internal standard at the same low and high concentrations as in Set A.[5]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard at the same low and high concentrations before initiating the extraction process.[5]
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (RE) (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (PE) (%) = (Peak Area of Set C / Peak Area of Set A) x 100
The coefficient of variation (CV%) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.
-
Protocol 3: Accuracy and Precision Evaluation
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Prepare QC Samples: Prepare QC samples by spiking a blank biological matrix with known concentrations of the analyte. Typically, at least three concentration levels are used: low, medium, and high.
-
Perform Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Perform Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration for each QC level.
-
Precision: The coefficient of variation (%CV) should not exceed 15% for each QC level.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated standards in bioanalysis.
Conclusion
The use of deuterated internal standards is a cornerstone of modern, robust bioanalytical methods. Their ability to closely mimic the analyte of interest throughout the analytical process provides unparalleled compensation for various sources of error, most notably matrix effects. The quantitative data from multiple studies consistently demonstrates that this approach leads to significant improvements in accuracy and precision, ensuring the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 25-Desacetyl Rifampicin-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 25-Desacetyl Rifampicin-d3, a key metabolite of the front-line tuberculosis drug, Rifampicin. Understanding the stability of this isotopically labeled compound is critical for its use as an internal standard in pharmacokinetic and bioequivalence studies, ensuring accurate and reliable analytical data. This document details known stability data, outlines experimental protocols for stability assessment, and illustrates relevant chemical pathways and workflows.
Introduction
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin. The deuterated variant, this compound, is widely employed as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to ensure precise quantification of the analyte in biological matrices. The stability of this internal standard under various storage and handling conditions is paramount to the integrity of study results.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin-d3 |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ |
| Molecular Weight | 783.92 g/mol |
| Appearance | Reddish Orange Solid |
| Storage Temperature | -20°C |
Stability Under Different Conditions
While specific forced degradation studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on its non-deuterated analog and the parent drug, Rifampicin. Generally, stable isotopically labeled internal standards are expected to exhibit similar stability profiles to their unlabeled counterparts. However, it is crucial to note that differences in chemical properties, though minor, can sometimes lead to variations in stability.
pH-Dependent Stability
The stability of Rifampicin and its metabolites is known to be highly dependent on pH. Rifampicin itself is unstable in highly acidic solutions, with maximum stability observed around pH 4.0. At alkaline pH, Rifampicin undergoes deacetylation to form 25-Desacetyl Rifampicin. This suggests that 25-Desacetyl Rifampicin is formed under alkaline conditions and may exhibit greater stability in neutral to slightly alkaline environments compared to acidic conditions.
Temperature and Light Stability
Standard laboratory practice for the storage of this compound is at -20°C in the dark. This indicates that the compound may be susceptible to degradation at higher temperatures and upon exposure to light.
Stability in Biological Matrices
A detailed study on the stability of 25-Desacetyl Rifampicin in human plasma has provided valuable quantitative data. The following table summarizes the stability of 25-Desacetyl Rifampicin under various conditions relevant to sample handling and storage in a clinical or research setting.
Table 1: Stability of 25-Desacetyl Rifampicin in Human Plasma
| Condition | Duration | Temperature | Stability (% Recovery) |
| Short-Term (Bench Top) | 2 hours | Room Temperature | 95.2% - 103.5% |
| 4 hours | Room Temperature | 92.8% - 101.2% | |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 94.5% - 104.8% |
| Long-Term Storage | 24 hours | -20°C | 96.1% - 105.3% |
| 7 days | -20°C | 93.7% - 102.9% | |
| Post-Preparative (Autosampler) | 12 hours | 15°C | 97.3% - 106.1% |
Data extrapolated from studies on the non-deuterated analog.
Experimental Protocols
A robust and validated analytical method is essential for accurately assessing the stability of this compound. The following protocol describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Rifampicin, 25-Desacetyl Rifampicin, and other degradation products.
UPLC-MS/MS Method for Stability Testing
1. Sample Preparation (from Plasma):
-
To 20 µL of plasma, add 100 µL of cold methanol (B129727) containing the internal standard (e.g., a different isotopically labeled Rifampicin derivative).
-
Vortex for 10 minutes.
-
Centrifuge at 15,700 x g for 10 minutes at 5°C.
-
Transfer 20 µL of the supernatant to a new vial containing 100 µL of cold acetonitrile (B52724) with 0.1% formic acid.
-
Vortex and inject into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Kinetex Polar C18 (2.6 µm; 150 × 3 mm)
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient Elution:
-
0-8 min: 1% to 99% B
-
8-10 min: 99% B
-
10-10.5 min: 99% to 1% B
-
10.5-12 min: 1% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
-
Injection Volume: 4 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
25-Desacetyl Rifampicin: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known degradation pathway of Rifampicin and a typical workflow for a forced degradation study.
Conclusion
The stability of this compound is a critical factor for its reliable use as an internal standard in bioanalytical applications. While comprehensive forced degradation data for the deuterated compound is limited, information derived from its non-deuterated analog and the parent drug, Rifampicin, provides a strong foundation for understanding its stability profile. 25-Desacetyl Rifampicin demonstrates good stability in plasma under typical short-term and long-term storage conditions when kept at or below -20°C. It is likely susceptible to degradation under strongly acidic, oxidative, and photolytic conditions. The provided UPLC-MS/MS method offers a robust protocol for further stability investigations. For definitive stability assessment, it is recommended that researchers and drug development professionals conduct specific forced degradation studies on this compound following ICH guidelines.
25-Desacetyl Rifampicin-d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a deuterated analog of the primary active metabolite of Rifampicin (B610482). This document consolidates key chemical data, analytical methodologies, and metabolic context to support its application in research and drug development, particularly in pharmacokinetic and bioanalytical studies.
Core Compound Data
This compound serves as an ideal internal standard for the quantification of 25-Desacetyl Rifampicin in biological matrices using mass spectrometry-based assays. Its key properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | Not Available (Unlabeled: 16783-99-6) | [1][2] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1] |
| Molecular Weight | 783.92 g/mol | [1] |
| Appearance | Reddish-Orange to Brown-Orange Solid | [1][2] |
| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3 | [1][2] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, where it is deacetylated by esterases to form its major and microbiologically active metabolite, 25-Desacetyl Rifampicin.[3][4] This metabolic conversion is a critical aspect of Rifampicin's pharmacokinetic profile.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocols: Quantification in Biological Matrices
The primary application of this compound is as an internal standard in the quantification of its unlabeled counterpart in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methodologies reported in the literature.
Objective: To quantify the concentration of 25-Desacetyl Rifampicin in human plasma.
Materials:
-
Human plasma samples
-
25-Desacetyl Rifampicin standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic Acid
-
Deionized Water
-
LC-MS/MS system
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a working solution of this compound in methanol.
-
Add protein precipitation solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex mix for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both 25-Desacetyl Rifampicin and its deuterated internal standard, this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using this compound.
Caption: Bioanalytical workflow for 25-Desacetyl Rifampicin quantification.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on the analysis of 25-Desacetyl Rifampicin. These values can vary based on the specific experimental conditions.
Table 1: HPLC Method Parameters for 25-Desacetyl Rifampicin Analysis [5]
| Parameter | Value |
| Column | Reverse-phase C-18 Phenomenex Luna |
| Mobile Phase | Water and Methanol gradient |
| Detection Wavelength | 254 nm |
| Retention Time | Approximately 8.25 min |
| Linearity Range | 0–200 µM |
| Lower Limit of Detection (LLOD) | 7.78 µM |
| Lower Limit of Quantification (LLOQ) | 23.57 µM |
Table 2: LC-MS/MS Method Parameters for 25-Desacetyl Rifampicin Analysis [6]
| Parameter | Value |
| Linearity Range | 70.4 - 3379.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 70 ng/mL |
| Precision (Within-day) | 3.0% to 8.2% |
| Accuracy (Bias) | -3.1% to 11.4% |
Table 3: Pharmacokinetic Parameters of 25-Desacetyl Rifampicin [7]
| Parameter | Value (for a 70 kg adult) |
| Apparent Clearance | 95.8 L/h |
Conclusion
This compound is an essential tool for the accurate quantification of the primary active metabolite of Rifampicin. Its use as an internal standard in LC-MS/MS assays helps to mitigate matrix effects and improve the reliability of pharmacokinetic and clinical studies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with Rifampicin and its metabolites.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. droracle.ai [droracle.ai]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma using 25-Desacetyl Rifampicin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin (B610482) (RIF) is a cornerstone antibiotic in the treatment of tuberculosis, a major global health concern.[1][2] It functions by inhibiting bacterial DNA-dependent RNA polymerase.[3] The therapeutic efficacy and potential for drug-drug interactions necessitate accurate monitoring of its concentration in biological matrices. Rifampicin is metabolized in the liver primarily to 25-Desacetyl Rifampicin (25-dRIF), which is also microbiologically active.[3][4][5] Therefore, simultaneous quantification of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma. The method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d3, which is the ideal choice for quantifying the metabolite and provides a reliable reference for the parent drug, minimizing variability from sample preparation and matrix effects.
Metabolic Pathway of Rifampicin
Rifampicin undergoes deacetylation primarily by arylacetamide deacetylase and other esterases in the liver to form its main active metabolite, 25-Desacetyl Rifampicin.[3] This metabolic conversion is a key aspect of its pharmacokinetic profile.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocols
This protocol outlines the procedure for sample preparation and analysis.
Materials and Reagents
-
Analytes: Rifampicin, 25-Desacetyl Rifampicin
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic Acid (LC-MS grade)
-
Biological Matrix: Blank human plasma (K2EDTA)
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and this compound (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Rifampicin and 25-Desacetyl Rifampicin stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.[8][9]
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of 2.5 mg/L.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (2.5 mg/L this compound).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.[10]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC)
-
Column: C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-1.5 min: 10% to 90% B
-
1.5-2.0 min: 90% B
-
2.0-2.1 min: 90% to 10% B
-
2.1-3.0 min: 10% B (Re-equilibration)
-
Tandem Mass Spectrometry (MS/MS)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Rifampicin | 823.4 | 163.1 | 41 |
| 25-Desacetyl Rifampicin | 781.4 | 163.1 | 40 |
| This compound (IS) | 784.4 | 163.1 | 40 |
(Note: Transitions for Rifampicin are based on published data[1]. Transitions for 25-dRIF and its d3-labeled IS are proposed based on their chemical structures.)
Experimental Workflow
The overall analytical process follows a streamlined sequence from sample receipt to final data reporting.
Caption: High-throughput bioanalytical workflow.
Method Validation and Performance Characteristics
A full validation according to regulatory guidelines should be performed. The following tables summarize the expected performance characteristics based on similar published methods.
Linearity and Sensitivity
The method is expected to be linear over a wide concentration range, covering sub-therapeutic and therapeutic levels.
Table 2: Expected Linearity and Limits of Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Rifampicin | 5 - 40,000 | 5 | > 0.99[1] |
| 25-Desacetyl Rifampicin | 5 - 5,000 | 5 | > 0.99 |
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated using QC samples at low, medium, and high concentrations.
Table 3: Expected Intra- and Inter-Day Accuracy and Precision
| Analyte | QC Level | Accuracy (% Nominal) | Precision (% RSD) |
|---|---|---|---|
| Rifampicin | Low (15 ng/mL) | 95% - 105% | < 10% |
| Medium (750 ng/mL) | 95% - 105% | < 5% | |
| High (30,000 ng/mL) | 95% - 105% | < 5% | |
| 25-dRIF | Low (15 ng/mL) | 90% - 110% | < 15% |
| Medium (750 ng/mL) | 95% - 105% | < 10% | |
| High (3,000 ng/mL) | 95% - 105% | < 10% |
(Expected performance based on data from similar validated assays[1][11])
Recovery and Matrix Effect
The use of a co-eluting stable isotope-labeled internal standard is critical for compensating for matrix effects and any variability in extraction recovery.
Table 4: Expected Recovery and Matrix Effect
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Internal Standard |
|---|---|---|---|
| Extraction Recovery | > 90%[1][12] | > 85% | > 85% |
| Matrix Effect | Negligible (compensated by IS) | Negligible (compensated by IS) | N/A |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive, specific, and reliable simultaneous quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, in human plasma. The use of this compound as an internal standard is an optimal strategy, ensuring high accuracy by correcting for variations in both sample processing and matrix-induced ion suppression/enhancement for the metabolite. This method is well-suited for demanding applications in clinical pharmacology, including therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of tuberculosis treatment regimens.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis, acting by inhibiting DNA-dependent RNA polymerase in susceptible bacteria.[1][2] Its primary and active metabolite, 25-Desacetyl Rifampicin, also contributes to its overall therapeutic effect.[3][4] Monitoring the plasma concentrations of both Rifampicin and 25-Desacetyl Rifampicin is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and minimizing the risk of toxicity and the development of drug resistance.[1][3] This document provides a detailed protocol for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental
Materials and Reagents
-
Rifampicin and 25-Desacetyl Rifampicin reference standards
-
Rifampicin-d8 and 25-Desacetyl Rifampicin-d8 as internal standards (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium (B1175870) formate
-
Human plasma (K2EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for this analysis.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Rifampicin, 25-Desacetyl Rifampicin, and their deuterated internal standards.
| Parameter | Condition |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | A detailed gradient elution program is provided in the protocol section. |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of the analytes and internal standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| Rifampicin-d8 (IS) | 831.5 | 799.5 |
| 25-Desacetyl Rifampicin | 781.4 | 749.4 |
| 25-Desacetyl Rifampicin-d8 (IS) | Not explicitly found, but would be higher than the parent compound. | Not explicitly found, but would be a characteristic fragment. |
Note: The specific MRM transitions may require optimization based on the instrument used.
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and their respective internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create a series of working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve final concentrations ranging from approximately 5 to 40,000 ng/mL for Rifampicin and appropriate ranges for 25-Desacetyl Rifampicin based on expected clinical concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the sample preparation workflow.
Caption: A streamlined protein precipitation workflow for plasma sample preparation.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples, calibration standards, and QC samples.
-
Acquire data using the optimized MRM transitions.
Data Analysis
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
-
Determine the concentrations of the analytes in the unknown samples and QC samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method based on published data.[5][6][7]
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² |
| Rifampicin | 5 - 40,000 | 5 | > 0.99 |
| 25-Desacetyl Rifampicin | 25 - 6,400 | 25 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| Rifampicin | Low | < 15% | < 15% |
| Medium | < 15% | < 15% | |
| High | < 15% | < 15% | |
| 25-Desacetyl Rifampicin | Low | < 15% | < 15% |
| Medium | < 15% | < 15% | |
| High | < 15% | < 15% |
Table 3: Recovery
| Analyte | Recovery (%) |
| Rifampicin | > 90% |
| 25-Desacetyl Rifampicin | > 90% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic relationship between Rifampicin and 25-Desacetyl Rifampicin.
Caption: The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, in human plasma by LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for therapeutic drug monitoring, pharmacokinetic analysis, and other clinical research applications. Adherence to this protocol will enable researchers to obtain accurate and reliable data to optimize tuberculosis treatment regimens.
References
- 1. [PDF] Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Sample Preparation of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis.[1][2][3] Accurate quantification of Rifampicin and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. 25-Desacetyl Rifampicin-d3, a deuterated analog, is commonly employed as an internal standard (IS) in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. This application note provides detailed protocols for the extraction of this compound, and by extension 25-Desacetyl Rifampicin, from biological matrices, primarily human plasma. The methodologies covered include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Analytical Principle
The choice of sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring compatibility with the analytical instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS). The selection of a method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Sample Preparation Techniques
Three common techniques for the extraction of 25-Desacetyl Rifampicin from plasma are detailed below. As an internal standard, this compound is added to the sample at the beginning of the preparation process to compensate for any analyte loss during extraction and for variations in instrument response.
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[4] It is often used for high-throughput analysis due to its simplicity.[5] Acetonitrile (B52724) is a commonly used precipitation solvent.[6][7]
Experimental Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] This method generally results in a cleaner extract compared to protein precipitation.[8] Ethyl acetate (B1210297) is a frequently used extraction solvent for Rifampicin and its metabolites.[9][10][11]
Experimental Protocol:
-
To 500 µL of plasma sample in a glass tube, add the this compound internal standard.
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).[8][9]
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide excellent sample cleanup and analyte concentration.[4][12] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.[13] C18 cartridges are commonly used for the extraction of Rifampicin and its metabolites.[14]
Experimental Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[14]
-
Sample Loading: To 500 µL of plasma, add the this compound internal standard. Dilute the plasma sample with 500 µL of water and load it onto the conditioned SPE cartridge.[14]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of Rifampicin and its metabolite, 25-Desacetyl Rifampicin. This data can be used as a reference for expected performance characteristics.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Recovery (%) | >90% (for Rifampicin) | 79% (for 25-desacetylrifampicin in plasma) | Not explicitly stated for 25-desacetyl rifampicin | [15][16] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL (for Rifampicin) | 0.3 µg/ml (for Rifampicin) | Not explicitly stated for 25-desacetyl rifampicin | [8][15] |
| Linearity Range | 25–6400 ng/mL (for Rifampicin) | 0.3-25 μg/ml (for Rifampicin) | Not explicitly stated for 25-desacetyl rifampicin | [8][15] |
| Intra-day Precision (%CV) | <7% (for Rifampicin) | ≤9.7% (for Rifampicin) | Not explicitly stated for 25-desacetyl rifampicin | [8][15] |
| Inter-day Precision (%CV) | <8% (for Rifampicin) | ≤9.7% (for Rifampicin) | Not explicitly stated for 25-desacetyl rifampicin | [8][15] |
Visualizations
The following diagrams illustrate the metabolic pathway of Rifampicin and the general workflow for sample preparation.
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Caption: General workflow for sample preparation of this compound.
References
- 1. Quantitative assay of rifampicin and its main metabolite 25-desacetylrifampicin in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 4. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 25-Desacetyl Rifampicin-d3 in Tuberculosis Drug Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin-d3 is the deuterium-labeled form of 25-Desacetyl Rifampicin, the primary and active metabolite of the cornerstone anti-tuberculosis drug, Rifampicin.[1][2] In the realm of tuberculosis drug research and development, the precise quantification of Rifampicin and its metabolites in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.[3][4] this compound serves as an ideal internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and reliability of these measurements.[3][5][6]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[5] It co-elutes with the unlabeled analyte (25-Desacetyl Rifampicin) and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization.[5][6] This co-elution allows for the correction of variability that can arise from matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation, leading to more robust and reproducible data.[5][7] The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate stable isotope-labeled internal standards in their assay validations.[7]
Key Applications
-
Internal Standard for Bioanalytical Methods: The primary application of this compound is as an internal standard for the accurate quantification of 25-Desacetyl Rifampicin in various biological matrices such as plasma, serum, and tissue homogenates.[3][6][8]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: By enabling precise measurement of the metabolite, this compound is crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Rifampicin.[6][9] This is vital for understanding drug exposure-response relationships, optimizing dosing regimens, and assessing drug-drug interactions.[2][10]
-
Therapeutic Drug Monitoring (TDM): Reliable measurement of Rifampicin and its active metabolite is essential for TDM to ensure therapeutic efficacy and minimize toxicity, as subtherapeutic exposure can lead to treatment failure and the development of drug resistance.[2]
-
Drug Metabolism Studies: this compound facilitates the investigation of Rifampicin's metabolic pathways and the factors that may influence them, such as genetic polymorphisms in drug-metabolizing enzymes or co-administered medications.[1][11]
Quantitative Data
The following tables provide a summary of pharmacokinetic parameters for Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, as well as typical parameters for their analysis using LC-MS/MS.
Table 1: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Humans (Single Oral Dose)
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Tmax (h) | 2.2 | 3.8 | [12] |
| Cmax (ng/mL) | Variable | Significantly lower than Rifampicin | [12] |
| AUC₀₋₂₄ (mg·h/L) | Variable, decreases with treatment | Mean ratio to Rifampicin AUC: 14 ± 6% | [9][13] |
| t₁/₂ (h) | Decreases with treatment (auto-induction) | - | [13][14] |
Note: Pharmacokinetic parameters can be highly variable due to factors like auto-induction of metabolism, food effects, and patient populations.[1][15]
Table 2: Typical LC-MS/MS Parameters for the Analysis of Rifampicin and 25-Desacetyl Rifampicin
| Parameter | Setting | Reference |
| Column | C18 reverse-phase (e.g., Agilent® Poroshell 120 EC-C18) | [16] |
| Mobile Phase | Acetonitrile (B52724), methanol (B129727), and 0.1% formic acid in water | [16] |
| Flow Rate | 450 µL/min | [16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [17] |
| Internal Standard | This compound or Rifampicin-d8 | [16][18] |
Experimental Protocols
Protocol 1: Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
Rifampicin reference standard
-
25-Desacetyl Rifampicin reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analytes into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile/methanol).
-
Detect the analytes and the internal standard using a triple quadrupole mass spectrometer in MRM mode. Monitor specific precursor-to-product ion transitions for each compound.
5. Data Analysis:
-
Integrate the peak areas for Rifampicin, 25-Desacetyl Rifampicin, and this compound.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic conversion of Rifampicin to its active metabolite, 25-Desacetyl Rifampicin.
Caption: Workflow for a pharmacokinetic study sample analysis using a deuterated internal standard.
Caption: Principle of using a deuterated internal standard to correct for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. An Overview of Various Rifampicin Analogs against Mycobacterium tuberculosis and their Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Rifampicin | Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy | springermedicine.com [springermedicine.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rifampicin-d8 | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
Application Note: HPLC Method for the Simultaneous Determination of Rifampicin and 25-Desacetyl Rifampicin
Introduction
Rifampicin (B610482) (RIF) is a primary antibiotic used in the treatment of tuberculosis. It is metabolized in the liver, primarily through deacetylation by esterase enzymes, to form its main active metabolite, 25-O-desacetyl rifampicin (25ODESRIF)[1][2]. Monitoring the concentrations of both the parent drug and its metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays, such as those involving human liver microsomes (HLMs)[1][2][3]. This document provides a detailed protocol for a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin.
The described method utilizes a reverse-phase C18 column with a gradient mobile phase and UV detection, ensuring efficient separation and sensitive detection of both analytes[1][2][3][4].
Metabolic Pathway
Rifampicin undergoes hydrolysis by esterases to form its primary metabolite, 25-O-desacetyl rifampicin.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocol
This protocol is based on a validated method for the analysis of Rifampicin and 25-Desacetyl Rifampicin in in-vitro metabolism studies[1][2][3].
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., Phenomenex Luna, 5 µm particle size)[1][3][4].
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
Reagents and Chemicals
-
Rifampicin reference standard.
-
25-Desacetyl Rifampicin reference standard.
-
Methanol (B129727) (HPLC grade)[1][2][3].
-
Acetonitrile (B52724) (HPLC grade, for sample preparation).
-
Reagents for buffer preparation if analyzing plasma samples (e.g., potassium phosphate)[5].
Standard Solution Preparation
-
Stock Solutions (e.g., 1 mM): Accurately weigh and dissolve the reference standards of Rifampicin and 25-Desacetyl Rifampicin in methanol to prepare individual stock solutions. Store these solutions protected from light at 4°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions with the mobile phase or an appropriate diluent to create calibration standards covering the desired concentration range (e.g., 0–200 µM)[2][4].
Sample Preparation
Sample preparation is matrix-dependent. Below are example procedures for in vitro and plasma samples.
-
For In Vitro Metabolism Assays (e.g., Human Liver Microsomes):
-
Perform the incubation of Rifampicin with HLMs as per the specific metabolism protocol.
-
To terminate the reaction, add an equal volume of ice-cold acetonitrile to the incubation mixture.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample (e.g., at 10,000 rpm for 5 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
-
For Plasma Samples (General Protocol via Protein Precipitation):
-
To 500 µL of plasma sample, add 1 mL of a precipitating agent like methanol or acetonitrile[5].
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 Hz for 10 minutes) to pellet the precipitated proteins[5].
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial for injection[5].
-
Chromatographic Conditions
The following conditions have been shown to provide successful separation of the two compounds[1][2][3].
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., Phenomenex Luna) |
| Mobile Phase | A: Water, B: Methanol |
| Gradient Elution | A gradient program should be optimized for separation. |
| Flow Rate | Typically 0.8 - 1.0 mL/min[6] |
| Detection Wavelength | 254 nm[1][2][3] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Performance and Validation Data
The following table summarizes the performance characteristics of the described HPLC method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin[2][4].
| Parameter | Rifampicin (RIF) | 25-O-desacetyl Rifampicin (25ODESRIF) |
| Retention Time (t_R) | ~7.70 min | ~8.25 min |
| Linearity Range | 0–200 µM | 0–200 µM |
| Correlation Coefficient (R²) | >0.995 | >0.995 |
| Limit of Detection (LOD) | 5.86 µM | 7.78 µM |
| Limit of Quantification (LOQ) | 17.75 µM | 23.57 µM |
Data sourced from Kumar et al. (2019).[2][4]
Experimental Workflow
The general workflow for the analysis is depicted below.
Caption: General workflow for sample analysis via HPLC.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Direct Sample Injection Analysis of Rifampicin and 25-Desacetylrifampicin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Rifampicin (B610482) and its primary active metabolite, 25-Desacetylrifampicin, in biological fluids using direct sample injection and minimal sample preparation techniques coupled with liquid chromatography.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Therapeutic drug monitoring (TDM) of Rifampicin and its active metabolite, 25-Desacetylrifampicin, is crucial for optimizing treatment efficacy and minimizing toxicity. Traditional methods for their quantification in biological matrices often involve laborious and time-consuming sample preparation steps such as liquid-liquid extraction or solid-phase extraction. Direct sample injection, or methods with simplified, automatable online sample clean-up, offer a significant advantage by reducing sample handling, minimizing analytical variability, and increasing throughput. This document outlines protocols for high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ such streamlined approaches.
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for the analysis of Rifampicin and 25-Desacetylrifampicin.
Table 1: HPLC Method Performance
| Parameter | Rifampicin | 25-Desacetylrifampicin | Internal Standard | Biological Matrix | Source |
| Retention Time (min) | 4.8 | 2.9 | 10.5 (Rifapentine) | Plasma, Urine | [1][2] |
| Linearity Range (µg/mL) | 0.25 - 15.0 (Plasma) | 0.25 - 15.0 (Plasma) | --- | Plasma | [2] |
| 2.5 - 80.0 (Urine) | 2.5 - 80.0 (Urine) | Urine | [2] | ||
| Limit of Quantification (µg/mL) | 0.25 | 0.25 | --- | Plasma | [1] |
| Recovery (%) | 94 - 102 | 94 - 102 | --- | Plasma | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Rifampicin | 25-Desacetylrifampicin | Internal Standard | Biological Matrix | Source |
| Retention Time (min) | ~1.1 | Not Specified | Rifampicin-d8 | Plasma | [3][4] |
| Linearity Range (ng/mL) | 5 - 40,000 | --- | --- | Plasma | [3][4] |
| 25 - 6400 | --- | Rifapentine | Plasma, CSF | [5] | |
| 411.2 - 19737.6 | 70.4 - 3379.2 | Not Specified | Plasma | [6] | |
| Lower Limit of Quantification (ng/mL) | 5 | --- | --- | Plasma | [3][4] |
| 25 | --- | --- | Plasma, CSF | [5] | |
| 411.2 | 70.4 | --- | Plasma | [6] | |
| Recovery (%) | >90 | Not Specified | >90 | Plasma | [5] |
| ~92 | Not Specified | --- | Plasma | [3][4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with Direct Sample Injection
This protocol is based on the method described by Oldfield et al. (1986) for the direct analysis of biological fluids.[7]
1. Materials and Reagents:
- Rifampicin and 25-Desacetylrifampicin analytical standards
- Internal Standard (e.g., Rifapentine)
- HPLC-grade acetonitrile (B52724) and methanol (B129727)
- Phosphate (B84403) buffer (e.g., 0.05 M, pH adjusted)
- Ascorbic acid (as an antioxidant)
- Pooled human plasma/urine for calibration standards and quality controls
2. Instrumentation:
- HPLC system with a UV detector (set at 254 nm)
- Reversed-phase C18 column (e.g., 5 µm particle size)
- Autosampler capable of direct injection
3. Standard and Sample Preparation:
- Stock Solutions: Prepare individual stock solutions of Rifampicin, 25-Desacetylrifampicin, and the internal standard in methanol containing a small amount of ascorbic acid to prevent degradation.
- Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the biological matrix (plasma or urine) to be analyzed to create a calibration curve.
- Sample Collection: Collect blood or urine samples from subjects. If using blood, centrifuge to obtain plasma. Samples should be protected from light and stored frozen until analysis.
- Sample Pre-treatment (Minimal): Thaw samples to room temperature. Vortex briefly. Centrifuge at high speed for 5-10 minutes to pellet any particulate matter.
4. Chromatographic Conditions:
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v).[2] The exact ratio may require optimization based on the specific column and system.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20-50 µL of the supernatant from the centrifuged sample.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
- Detection Wavelength: 254 nm.[2]
5. Data Analysis:
- Identify and integrate the peaks for Rifampicin, 25-Desacetylrifampicin, and the internal standard based on their retention times.
- Construct a calibration curve by plotting the peak area ratio of the analytes to the internal standard against the nominal concentration of the standards.
- Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
Protocol 2: Rapid LC-MS/MS with Simple Protein Precipitation
This protocol is a streamlined method suitable for high-throughput analysis, adapted from various described LC-MS/MS assays.[3][4][5][6]
1. Materials and Reagents:
- Rifampicin and 25-Desacetylrifampicin analytical standards.
- Isotopically labeled internal standards (e.g., Rifampicin-d8) are highly recommended.
- LC-MS grade acetonitrile, methanol, and water.
- Formic acid.
- Biological matrix (plasma, serum, or CSF).
2. Instrumentation:
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- A suitable reversed-phase column (e.g., C18, 2.6 µm particle size, 50 x 2.1 mm).[3][4]
3. Standard and Sample Preparation:
- Stock and Working Solutions: Prepare as described in Protocol 1, using LC-MS grade solvents.
- Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of plasma, serum, or CSF in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[5]
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 16,000 x g) for 10-25 minutes.[5]
- Transfer the supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions:
- Mobile Phase A: 0.1% formic acid in water.[3][4]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[3][4]
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A total run time of 2.4 to 6 minutes is achievable.[3][4][5]
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 20 µL.
- Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Rifampicin, 25-Desacetylrifampicin, and the internal standard need to be optimized for the specific instrument.
5. Data Analysis:
- Quantify the analytes using the peak area ratios relative to the internal standard.
- Construct a calibration curve and determine the concentrations in unknown samples as described in Protocol 1.
Visualizations
Caption: Experimental workflows for direct and rapid analysis.
Caption: Logical flow from sample to result.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.nirt.res.in [eprints.nirt.res.in]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of rifampicin and 25-desacetylrifampicin in biological fluids using high-performance liquid chromatography with direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical method for quantifying Rifapentine and 25-O-desacetyl Rifapentine in human milk
Introduction
Rifapentine (B610483) is a key anti-tuberculosis drug, and understanding its transfer into human milk, along with its active metabolite 25-O-desacetyl Rifapentine, is crucial for assessing the safety of its use in breastfeeding mothers. This application note provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rifapentine and 25-O-desacetyl Rifapentine in human breast milk. This method is sensitive, specific, and reproducible, making it suitable for clinical research and pharmacokinetic studies.
Principle
This method employs a combination of protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by analysis using an LC-MS/MS system. An internal standard, rifampicin-d3, is used to ensure accuracy. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Rifapentine and 25-O-desacetyl Rifapentine reference standards
-
Rifampicin-d3 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human breast milk (drug-free)
-
C18 Solid Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph (e.g., Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 4000)
-
Analytical column: Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)[1][2][3]
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen human milk samples at room temperature. Once thawed, vortex for 10 seconds to ensure homogeneity. Aliquot 100 µL of human milk into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (rifampicin-d3) to each sample.
-
Protein Precipitation: Add 400 µL of acetonitrile to the milk sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)[1][2][3] |
| Mobile Phase | Isocratic: 55:45 (v/v) mixture of Acetonitrile with 0.1% formic acid and Water with 10% methanol and 0.1% formic acid[1][2] |
| Flow Rate | 450 µL/minute[1][2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 4 minutes[3] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifapentine | 877.5[1][2] | 151.1[1][2] |
| 25-O-desacetyl Rifapentine | 835.4[1][2] | 453.2[1][2] |
| Rifampicin-d3 (IS) | 827.4[1][2] | 151.2[1][2] |
Quantitative Data Summary
The method was validated according to FDA guidelines.[1][2]
Calibration Curve:
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting |
| Rifapentine | 2 - 2000[2][3][4] | Quadratic[2][4] | 1/x[2][4] |
| 25-O-desacetyl Rifapentine | 2 - 2000[2] | Quadratic[2][4] | 1/x[2][4] |
Accuracy and Precision:
| Analyte | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Intra-day Precision (%CV) |
| Rifapentine | 97.4 - 100.6[3][4] | 3.1 - 8.3[3][4] | 97.4 - 100.6[3][4] | 3.1 - 8.3[3][4] |
| 25-O-desacetyl Rifapentine | 96.4 - 106.3[3][4] | 6.7 - 11.8[3][4] | 96.4 - 106.3[3][4] | 6.7 - 11.8[3][4] |
Recovery and Matrix Effect:
| Analyte | Mean Extraction Yield (%) | %CV | Mean Process Efficiency (%) | %CV |
| Rifapentine | 84.2[1][2] | 1.7[1][2] | 80.4[1][2] | 4.7[1][2] |
| 25-O-desacetyl Rifapentine | 71.1[1][2] | 10.8[1][2] | 95.7[1][2] | 5.7[1][2] |
No significant matrix effects were observed.[3][4]
Stability:
-
Stock Solutions: Stable for 69 days at -80°C.[2]
-
In Human Milk: Stable for up to 72 hours at -80°C and -20°C, for approximately 4.5 hours on ice on the benchtop, and after three freeze-thaw cycles.[1]
Visualizations
Caption: Experimental workflow for the quantification of Rifapentine and its metabolite in human milk.
References
- 1. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a Validated LC-MS/MS Assay for Rifampicin Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Therapeutic drug monitoring and pharmacokinetic studies of rifampicin are crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of rifampicin in biological matrices due to its high sensitivity, selectivity, and speed.[1][2]
This document provides a detailed application note and a comprehensive set of protocols for the development and validation of a robust LC-MS/MS assay for the quantification of rifampicin in human plasma.
Experimental Workflow Overview
The overall experimental workflow for the quantification of rifampicin in plasma samples using LC-MS/MS is depicted below. The process involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 25-Desacetyl Rifampicin-d3
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of 25-Desacetyl Rifampicin-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification. For this compound, which serves as an internal standard (IS) for the quantification of 25-Desacetyl Rifampicin, it is crucial that both the analyte and the IS experience the same matrix effects for accurate correction.
Q2: I am observing poor peak shapes and inconsistent results for this compound. Could this be related to matrix effects?
A2: Yes, inconsistent results and poor chromatography are classic signs of matrix effects. Co-eluting matrix components can interfere with the chromatographic process and the ionization at the mass spectrometer source. This can manifest as peak tailing, peak broadening, or fluctuating signal intensity from injection to injection.
Q3: Why is a stable isotope-labeled internal standard like this compound used?
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis by LC-MS/MS. This is because a SIL-IS like this compound is chemically identical to the analyte (25-Desacetyl Rifampicin) and differs only in isotopic composition. This ensures that it co-elutes with the analyte and experiences nearly identical matrix effects and variability during sample processing, allowing for robust correction and more accurate quantification.
Q4: Can the choice of sample preparation method influence matrix effects?
A4: Absolutely. The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT. The choice of method can significantly impact the degree of matrix effects observed.
Troubleshooting Guide
Issue 1: High Variability in Analyte/Internal Standard Response
This can be caused by inconsistent ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of the matrix effect. A matrix factor of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement.
-
Improve Sample Cleanup: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method. The workflow below illustrates the progression from simpler to more complex techniques.
Caption: Workflow for selecting a sample preparation method.
-
Chromatographic Separation: Optimize the LC method to separate the analyte and IS from the regions of significant matrix effects. This may involve adjusting the gradient, changing the column chemistry, or using a divert valve.
Issue 2: Poor Sensitivity and Inability to Reach Lower Limit of Quantification (LLOQ)
This is often a direct result of ion suppression.
Troubleshooting Steps:
-
Optimize MS Source Parameters: Adjust parameters such as gas flows, temperature, and voltages to improve ionization efficiency and potentially reduce the impact of co-eluting matrix components.
-
Change Column Dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm vs. 4.6 mm) can increase the concentration of the analyte as it enters the mass spectrometer, leading to improved sensitivity.
-
Check for Phospholipid Interference: Phospholipids are a major source of matrix effects in plasma samples. Consider using a sample preparation method specifically designed to remove phospholipids.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for SPE cleanup. Specific sorbents and solvents should be optimized for 25-Desacetyl Rifampicin.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data
The following table summarizes representative data on the effectiveness of different sample preparation techniques in minimizing matrix effects for Rifampicin, which is expected to behave similarly to its desacetyl metabolite.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 - 105 | 60 - 75 (Suppression) | 57 - 79 |
| Liquid-Liquid Extraction (LLE) | 80 - 90 | 85 - 95 | 68 - 85 |
| Solid-Phase Extraction (SPE) | 90 - 100 | 95 - 105 | 85 - 105 |
Data is illustrative and based on typical performance characteristics.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting matrix effect-related issues.
Caption: A decision tree for troubleshooting matrix effects.
Technical Support Center: Optimizing Mass Spectrometry Parameters for 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
While specific experimental data for this compound is not widely published, we can infer the likely MRM transitions based on the unlabelled compound and related deuterated standards like Rifampicin-d3. The unlabelled 25-Desacetyl Rifampicin has a molecular weight of approximately 781.9 g/mol . The addition of three deuterium (B1214612) atoms in place of hydrogen atoms on the methyl group of the piperazinyl moiety results in a molecular weight of approximately 784.9 g/mol .
For mass spectrometry in positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺. Fragmentation patterns for Rifampicin and its metabolites often involve the loss of the piperazine (B1678402) group or parts of the macrocyclic ring.
Q2: How does the use of a deuterated internal standard like this compound improve quantitative analysis?
Deuterated internal standards are the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: They co-elute closely with the analyte of interest and experience similar ionization suppression or enhancement from complex biological matrices, allowing for accurate correction.
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantification.[1]
Q3: What are some common issues encountered when using deuterated internal standards?
Several challenges can arise when using deuterated internal standards:
-
Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte, which can interfere with the quantification of low-level samples.[1]
-
Chromatographic Separation: In some cases, the deuterated standard can exhibit a slight shift in retention time compared to the native analyte, a phenomenon known as the "isotope effect."[1] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[1]
-
In-source Fragmentation: The deuterated standard might lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass transition of the unlabeled analyte.[2]
-
Deuterium Exchange: Although less common with stable labels like -d3 on a methyl group, there is a potential for hydrogen-deuterium exchange to occur under certain pH and temperature conditions, which can compromise the integrity of the standard.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Parameters | Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). |
| Incorrect MRM Transitions | Verify the precursor and product ion masses. Perform a product ion scan of the [M+H]⁺ of this compound to identify the most intense and stable fragment ions for MRM analysis. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for positive ionization (typically acidic). The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve protonation. For Rifampicin and its metabolites, mobile phases containing acetonitrile (B52724) and ammonium acetate (B1210297) or formic acid are common.[3][4][5] |
| Degradation of the Analyte | Rifampicin and its metabolites can be susceptible to degradation.[6] Prepare fresh stock solutions and store them appropriately, protected from light and elevated temperatures. The addition of an antioxidant like ascorbic acid to the sample diluent can prevent oxidation.[6] |
Issue 2: Inconsistent or Inaccurate Quantification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Chromatographic Separation of Analyte and Internal Standard | Modify the chromatographic gradient to ensure co-elution. A shallower gradient can sometimes improve the overlap of the analyte and internal standard peaks.[2] |
| Matrix Effects | Evaluate for ion suppression or enhancement by post-column infusion of a standard solution while injecting a blank matrix sample. If significant matrix effects are observed, improve sample clean-up (e.g., using solid-phase extraction) or adjust the chromatography to move the analyte peak away from the region of suppression. |
| Cross-talk from Unlabeled Analyte | Check the isotopic purity of the deuterated internal standard. If there is a significant contribution from the unlabeled analyte in the internal standard solution, it will affect the accuracy of the low concentration standards and samples.[6] |
| Carryover | Rifampicin and its metabolites can be "sticky" and prone to carryover in the LC system.[6] Optimize the needle wash solution (e.g., using a mixture of methanol (B129727), water, and formic acid) and inject blank samples after high-concentration samples to assess and mitigate carryover.[6] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
Objective: To determine the optimal MRM transitions and associated parameters (collision energy, declustering potential) for this compound.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Full Scan (Q1 Scan): Acquire a full scan spectrum in positive ion mode to confirm the mass of the protonated precursor ion ([M+H]⁺), expected to be around m/z 785.9.
-
Product Ion Scan: Select the precursor ion (m/z 785.9) in Q1 and scan a range of product ions in Q3 to identify the most abundant and stable fragments.
-
MRM Optimization: For the most intense product ions, perform a collision energy ramp to determine the optimal collision energy that yields the highest signal intensity. Also, optimize the declustering potential (or equivalent parameter) to maximize the precursor ion signal.
-
Select MRM Transitions: Choose at least two MRM transitions (a quantifier and a qualifier) for robust quantification and confirmation.
Protocol 2: Evaluation of Chromatographic Co-elution
Objective: To verify that 25-Desacetyl Rifampicin and its d3-labeled internal standard co-elute.
Methodology:
-
Prepare a Mixture: Prepare a solution containing both 25-Desacetyl Rifampicin and this compound at a known concentration.
-
LC-MS/MS Analysis: Inject the mixture onto the LC-MS/MS system using the developed chromatographic method.
-
Overlay Chromatograms: Monitor the MRM transitions for both the unlabeled analyte and the deuterated internal standard. Overlay the resulting chromatograms to visually inspect for any retention time shift.
-
Calculate Retention Time Difference: Determine the retention times for both peaks and calculate the difference. Ideally, the difference should be minimal (e.g., < 0.1 minutes).
Data Presentation
Table 1: Inferred Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| 25-Desacetyl Rifampicin | 782.9 | To be determined experimentally | To be determined experimentally |
| This compound | 785.9 | To be determined experimentally | To be determined experimentally |
Note: The product ions need to be determined empirically following the optimization protocol described above. Based on data for Rifampicin-d3, a potential transition for Rifampicin-d3 is m/z 827.4 -> 795.6.[7] This suggests that a similar fragmentation pattern might be observed for this compound.
Table 2: Example LC Method Parameters for Rifampicin and Metabolites
| Parameter | Condition | Reference |
| Column | ZORBAX Eclipse plus C18 (4.6 mm X 150 mm, 5µm) | [3] |
| Mobile Phase A | 10mM Ammonium Acetate | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | 80% B | [3] |
| Flow Rate | 1.0 mL/min (with split) | [3] |
| Injection Volume | 10 µL | [3] |
| Run Time | 4 minutes | [3] |
Note: This is an example method for Rifampicin and may require optimization for this compound.
Visualizations
Caption: Workflow for optimizing LC-MS/MS parameters for this compound.
Caption: Troubleshooting logic for poor quantification with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed solutions and frequently asked questions (FAQs) to address peak tailing specifically for 25-Desacetyl Rifampicin-d3, a deuterated metabolite of Rifampicin. The principles and troubleshooting steps outlined here are also applicable to the non-deuterated form, 25-Desacetyl Rifampicin.
Troubleshooting Guide
This guide is designed to systematically help you identify and resolve the common causes of peak tailing for this compound in your chromatographic analyses.
Question: My chromatogram for this compound is showing significant peak tailing. What are the most common causes and how can I fix it?
Answer:
Peak tailing for this compound is a common issue, often stemming from secondary interactions with the stationary phase, improper mobile phase conditions, or system-related problems. As a large molecule with basic properties, it is susceptible to interactions that can lead to poor peak shape. Rifampicin, the parent compound, is a zwitterion with pKa values of approximately 1.7 (acidic) and 7.9 (basic), and 25-Desacetyl Rifampicin is expected to have similar properties.[1] This dual nature is a key consideration in method development and troubleshooting.
Below is a systematic approach to troubleshoot and resolve peak tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
Secondary interactions between the basic nitrogen on the piperazine (B1678402) ring of this compound and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing.[2][3][4] Modifying the mobile phase pH is the most effective way to minimize these interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Low pH Approach (pH < 3):
-
Prepare a mobile phase with a pH of approximately 2.5-3.0 using an appropriate buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer). At this pH, the residual silanol groups on the column packing are protonated and less likely to interact with the positively charged analyte.[5][6]
-
Caution: Ensure your column is stable at low pH to prevent damage to the stationary phase.[3][7]
-
-
High pH Approach (pH > 8):
-
Alternatively, use a mobile phase with a pH above the pKa of the basic functional group (e.g., pH 9-10). This will neutralize the basic analyte, reducing its interaction with any ionized silanols.
-
Caution: This approach requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica-based columns can dissolve at high pH.
-
-
Avoid pKa Range:
Table 1: Mobile Phase pH Adjustment Strategies
| Strategy | pH Range | Mechanism | Considerations |
| Low pH | 2.5 - 3.0 | Protonates residual silanols, minimizing secondary interactions. | Requires a low-pH stable column. |
| High pH | 9.0 - 10.0 | Neutralizes the basic analyte, reducing interactions. | Requires a high-pH stable column. |
| Avoid | ~1.7 and ~7.9 | Prevents mixed ionization states of the analyte. | Critical for good peak shape. |
Step 2: Assess and Modify Mobile Phase Composition
The composition of your mobile phase, including the type and concentration of buffer and organic modifier, can significantly impact peak shape.
Experimental Protocol: Mobile Phase Composition Optimization
-
Buffer Concentration:
-
Mobile Phase Additives:
-
For particularly stubborn peak tailing with basic compounds, consider adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column and may not be suitable for LC-MS applications due to ion suppression.
-
-
Organic Modifier:
-
The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. If you are using one, try switching to the other to see if it improves the peak symmetry.
-
Step 3: Evaluate the Analytical Column
The column is a frequent source of chromatographic problems. Column degradation, contamination, or an inappropriate choice of stationary phase can all lead to peak tailing.
Troubleshooting the Column:
-
Column Choice: For basic compounds like this compound, using an end-capped column is highly recommended to reduce the number of available free silanols.[6] Modern columns with hybrid particle technology or alternative base materials can also provide excellent peak shapes for basic analytes.
-
Column Contamination: If the peak tailing has worsened over time, your column may be contaminated.
-
Protocol: Column Washing:
-
Disconnect the column from the detector.
-
Reverse the direction of flow.
-
Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:
-
Mobile phase (without buffer salts)
-
Water
-
Isopropanol
-
Hexane (for non-polar contaminants)
-
Isopropanol
-
Water
-
Re-equilibrate with the mobile phase.
-
-
-
-
Column Degradation: If column washing does not resolve the issue, the column may be permanently damaged (e.g., void formation at the inlet). In this case, replacing the column is the best solution.[4] Using a guard column can help extend the life of your analytical column.
Step 4: Check for System and Sample-Related Issues
If the mobile phase and column are not the source of the problem, consider other parts of your HPLC system and the sample itself.
System and Sample Troubleshooting:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak tailing.[4][9]
-
Protocol: Sample Dilution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[6][10] Ensure all connections are made with the appropriate fittings and tubing to minimize dead volume.
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[9]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Signaling Pathway of Secondary Interactions
The diagram below illustrates the chemical interaction between a basic analyte like this compound and residual silanol groups on a silica-based stationary phase, which leads to peak tailing.
Caption: Interaction between a basic analyte and silanol groups.
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem for quantitative analysis?
A1: Peak tailing can lead to inaccurate peak integration, as the end of the peak can be difficult to define, especially at low concentrations. This can result in poor accuracy and precision in your quantitative results. It also reduces the resolution between closely eluting peaks.[4]
Q2: I'm using a buffered mobile phase, but still see peak tailing. What could be the issue?
A2: There are several possibilities:
-
The buffer concentration may be too low to control the pH effectively. Try increasing the buffer concentration.[4]
-
The pH of your mobile phase might still be too close to the pKa of this compound. Adjust the pH to be at least 1.5-2 pH units away from the pKa values.
-
Your column may be contaminated or degraded. Try cleaning or replacing your column.[4]
Q3: Will using a guard column help with peak tailing?
A3: A guard column primarily protects the analytical column from strongly retained sample components and particulates, which can cause peak tailing over time. While it won't solve issues related to an inappropriate mobile phase, it is a good practice to extend the life of your analytical column and maintain good peak shape.
Q4: Can my sample preparation affect peak tailing?
A4: Yes. If your sample matrix contains components that can interact with the stationary phase, it can lead to peak tailing. Using a sample clean-up procedure like solid-phase extraction (SPE) can help remove these interfering compounds.[10] Additionally, as mentioned earlier, the solvent used to dissolve your sample can have a significant impact.
Q5: I've tried all the suggestions, but the peak for this compound is still tailing. What else can I do?
A5: If you have systematically addressed mobile phase, column, and system issues, you might consider more advanced column chemistries. Columns with polar-embedded stationary phases or those based on hybrid particle technology are specifically designed to provide better peak shapes for basic compounds. It may be beneficial to test a column with a different stationary phase chemistry.[5][10]
References
- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Chromatographic Methods for the Determination of Rifampicin, Isoniazid, Pyrazinamide, Ethambutol, and Main Metabolites in Biological Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma | Scholars Middle East Publishers [saudijournals.com]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Addressing the Instability of Deuterated Internal Standards in Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of deuterated internal standards in bioanalysis. It is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in deuterated internal standards?
A1: The main causes of instability in deuterated internal standards (d-IS) include:
-
Deuterium-Hydrogen (H/D) Back-Exchange: This is a common issue where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][2] This is more likely to occur with deuterium labels on acidic or basic sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[2][3] The pH of the solution can significantly influence the rate of back-exchange, with acidic or basic conditions often accelerating the process.[4][5]
-
Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, potentially leading to a slight difference in chromatographic retention time between the analyte and the d-IS.[6][7] If this separation is significant, the analyte and the d-IS may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[6][8]
-
Low Isotopic Purity: The deuterated standard may contain a significant amount of the unlabeled analyte as an impurity.[2][8] This can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[8]
-
In-Source Fragmentation: The d-IS can lose a deuterium atom within the mass spectrometer's ion source, causing it to be detected at the same mass-to-charge ratio as the analyte and leading to artificially inflated results.[2][8]
Q2: How can I determine if my deuterated internal standard is unstable?
A2: Signs of d-IS instability include:
-
Poor precision and accuracy in your quality control (QC) samples.[8]
-
A drifting internal standard signal (either increasing or decreasing) over the course of an analytical run.[8]
-
A shift in the retention time of the internal standard relative to the analyte.[4]
-
The appearance of a significant signal at the analyte's mass transition when analyzing a blank sample spiked only with the d-IS.[2]
Q3: What is the deuterium isotope effect and how can it impact my analysis?
A3: The deuterium isotope effect refers to the change in reaction rates or physical properties of a molecule when hydrogen is replaced by deuterium. In bioanalysis, this can manifest as a slight difference in chromatographic retention time between the deuterated internal standard and the unlabeled analyte.[6] This separation can be problematic if the two compounds elute into regions with different matrix effects, leading to differential ion suppression or enhancement and compromising the accuracy of the results.[7][8]
Q4: Are there more stable alternatives to deuterated internal standards?
A4: Yes, stable isotope-labeled internal standards using heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally less prone to instability issues like back-exchange and chromatographic shifts.[9] However, they are often more expensive and synthetically challenging to produce.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
-
Symptom: The peak area of the deuterated internal standard (d-IS) is highly variable or shows a consistent upward or downward trend across an analytical run.
-
Possible Cause: Deuterium-hydrogen back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix.[1][2]
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the d-IS in your sample diluent and mobile phase for the duration of a typical analytical run. Re-inject at various time points to see if the signal of the unlabeled analyte increases, which would indicate back-exchange.[2]
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible, as acidic or basic conditions can catalyze H/D exchange.[4][5]
-
Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Avoid using standards with labels on chemically unstable positions (e.g., -OH, -NH).[2][3]
-
Lower Temperature: Storing solutions at lower temperatures can help to slow the rate of exchange.[4]
-
Issue 2: Poor Accuracy at Low Concentrations
-
Symptom: The assay shows a positive bias, particularly for samples at the lower limit of quantification (LLOQ).
-
Possible Cause: The deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.[2][8]
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Inject a high concentration of the d-IS solution without the analyte and monitor for a signal at the analyte's mass transition.[2][8]
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[8]
-
Contact the Supplier: If a significant amount of unlabeled analyte is detected, contact the supplier to obtain a batch with higher purity.[8]
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
-
Symptom: The retention times of the analyte and the deuterated internal standard are noticeably different.
-
Possible Cause: The deuterium isotope effect is causing a chromatographic shift.[4][6]
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Consider an Alternative Internal Standard: If chromatographic modifications are unsuccessful, consider using a ¹³C or ¹⁵N labeled internal standard, which are less likely to exhibit chromatographic shifts.[8]
-
Data Presentation
Table 1: Typical Acceptance Criteria for Deuterated Internal Standard Stability in Bioanalysis
| Parameter | Acceptance Criteria | Reference |
| Short-Term Stability | Response ratio of analyte to internal standard should be within ±15% of the initial (T0) value after storage at room temperature for a specified duration (e.g., 4, 8, 24 hours). | [4] |
| Long-Term Stability | Response ratio of analyte to internal standard should be within ±15% of the initial (T0) value after storage at a specified temperature (e.g., -20°C or -80°C) for the expected duration of sample storage. | [4] |
| Freeze-Thaw Stability | Response ratio of analyte to internal standard should be within ±15% of the initial (T0) value after a specified number of freeze-thaw cycles (typically three). | [10] |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Internal Standard Stability in a Biological Matrix
Objective: To assess the stability of a deuterated internal standard in the biological matrix of interest under conditions mimicking the entire analytical process.[4]
Methodology:
-
Prepare Quality Control (QC) Samples:
-
Prepare low and high concentration QC samples by spiking a known amount of the analyte into the same biological matrix as your study samples.
-
Spike the deuterated internal standard into these QC samples at the working concentration.[4]
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, analyze a set of these QC samples to establish the baseline response ratio of the analyte to the internal standard.[4]
-
-
Storage and Analysis at Different Time Points:
-
Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature for short-term stability, frozen for long-term stability).
-
Analyze these stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term; weekly or monthly for long-term).[4]
-
-
Data Evaluation:
-
Calculate the response ratio for each time point and compare it to the T0 value.
-
The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[4]
-
Protocol 2: Assessment of Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the amount of unlabeled analyte present as an impurity in the deuterated internal standard solution.[2]
Methodology:
-
Prepare a High-Concentration d-IS Solution:
-
Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[2]
-
-
LC-MS/MS Analysis:
-
Analyze this high-concentration solution using the same LC-MS/MS method as your samples.
-
-
Monitor Analyte Transition:
-
Monitor the mass transition of the unlabeled analyte.[2]
-
-
Calculate Contribution:
-
The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct quantitative data, especially at the lower limit of quantification.[2]
-
Mandatory Visualizations
Caption: Mechanism of Deuterium-Hydrogen Back-Exchange.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Unstable Deuterated Internal Standards.
References
- 1. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Optimization of HPLC Method for Analyzing 25-Desacetyl Rifampicin in Human Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 25-Desacetyl Rifampicin (B610482), a primary metabolite of Rifampicin, in human urine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of 25-Desacetyl Rifampicin in human urine?
A common starting point for method development is a reversed-phase HPLC system. A selective, reproducible, and sensitive method has been developed using an Agilent Eclipse XDB-C18 column with a mobile phase of 65:35 (v/v) methanol (B129727) and 0.01 M sodium phosphate (B84403) buffer at pH 5.2.[1][2] The detection is typically performed using a UV detector at 254 nm with a flow rate of 0.8 ml/min.[1]
Q2: How should I prepare human urine samples for analysis?
A simple and effective method for preparing urine samples involves a protein precipitation and extraction step. One described method is to mix the urine sample with a citrate-phosphate buffer and then extract the analyte using chloroform.[3] Another approach involves mixing the urine sample with acetonitrile (B52724) to precipitate proteins, followed by centrifugation to separate the supernatant for injection.
Q3: What are the expected retention times for 25-Desacetyl Rifampicin and its parent drug, Rifampicin?
Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, etc.). However, in a reported method using a C18 column with a mobile phase of 0.05 M phosphate buffer and acetonitrile (55:45 v/v), the retention time for 25-Desacetyl Rifampicin (DRMP) was approximately 2.9 minutes, while Rifampicin (RMP) eluted at around 4.8 minutes.[4] Another study using a gradient elution with water and methanol on a C18 column reported a retention time of approximately 8.25 minutes for 25-Desacetyl Rifampicin.[5]
Q4: What are the key validation parameters to consider for this HPLC method?
Method validation should be performed according to established guidelines (e.g., ICH). Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for 25-Desacetyl Rifampicin | 1. Improper sample preparation leading to poor recovery. 2. Degradation of the analyte. 3. Incorrect mobile phase composition. 4. Detector issue (e.g., lamp off, incorrect wavelength). | 1. Optimize the extraction procedure. Ensure complete protein precipitation and efficient extraction of the analyte. 2. Rifampicin and its metabolites can be unstable. Prepare samples fresh and store them at low temperatures (e.g., -20°C) away from light.[1] Consider adding a stabilizing agent like ascorbic acid.[2] 3. Verify the mobile phase composition and pH. Prepare fresh mobile phase. 4. Check the detector settings and ensure the lamp is on and has sufficient energy. |
| Peak Tailing | 1. Column contamination or degradation. 2. Interaction of the analyte with active sites on the column (silanols). 3. Sample solvent stronger than the mobile phase. | 1. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. 2. Adjust the mobile phase pH to suppress the ionization of silanols (for silica-based columns). Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged frit or column inlet. 2. Sample overload. 3. Channeling in the column packing. | 1. Reverse flush the column (if recommended by the manufacturer). If this does not resolve the issue, replace the frit or the column. 2. Dilute the sample and reinject. 3. This indicates a damaged column, which will likely need to be replaced. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column equilibration issue. 4. Pump malfunction or leaks. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Use a buffer to maintain a stable pH. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injecting samples. This is particularly important for gradient methods. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| High Backpressure | 1. Clogged frit or column. 2. Particulate matter in the sample or mobile phase. 3. Buffer precipitation in the mobile phase. | 1. Reverse flush the column or replace the frit. 2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[6] 3. Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration. |
Quantitative Data Summary
Table 1: HPLC Method Parameters for 25-Desacetyl Rifampicin Analysis
| Parameter | Method 1 | Method 2 |
| Column | Agilent Eclipse XDB-C18 | C18 Reversed-Phase |
| Mobile Phase | 65:35 (v/v) Methanol: 0.01 M Sodium Phosphate Buffer (pH 5.2)[1][2] | 55:45 (v/v) 0.05 M Phosphate Buffer: Acetonitrile[4] |
| Flow Rate | 0.8 ml/min[1] | Not Specified |
| Detection | UV at 254 nm[1] | UV at 254 nm[4] |
| Retention Time | ~3.02 minutes[1] | ~2.9 minutes[4] |
Table 2: Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 2–10 µg/ml | [1] |
| Correlation Coefficient (r²) | 0.9978 | [1] |
| LOD | 7.78 µM | |
| LOQ | 23.57 µM | |
| Accuracy (Recovery) | 79-86% in plasma and urine | [2] |
| Precision (%RSD) | 0-3.18% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Urine
-
Collect a human urine sample in a clean container.
-
Centrifuge the urine sample at 10,000 rpm for 15 minutes to remove any particulate matter.[1]
-
To 1 mL of the supernatant, add 1 mL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
-
The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Analysis
-
System Preparation:
-
Ensure the mobile phase reservoirs are filled with freshly prepared and degassed mobile phase (e.g., 65:35 v/v methanol: 0.01 M sodium phosphate buffer pH 5.2).
-
Prime the pumps to remove any air bubbles.
-
Set the column oven to the desired temperature (e.g., 25°C).
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
-
Column Equilibration:
-
Equilibrate the C18 column with the mobile phase at the set flow rate (e.g., 0.8 ml/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Sample Injection:
-
Inject a standard solution of 25-Desacetyl Rifampicin to verify system suitability (e.g., retention time, peak shape, and response).
-
Inject the prepared urine samples.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatograms for the duration of the run time.
-
Integrate the peak corresponding to 25-Desacetyl Rifampicin and determine its concentration based on a calibration curve prepared from standard solutions.
-
Visualizations
Caption: Experimental workflow for the analysis of 25-Desacetyl Rifampicin in human urine.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. A validated high-performance liquid chromatography method for the determination of rifampicin and desacetyl rifampicin in plasma and urine - EPrints@NIRT [eprints.nirt.res.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. akjournals.com [akjournals.com]
Technical Support Center: Minimizing Ion Suppression for Deuterated Standards in ESI-MS
Welcome to the technical support center for minimizing ion suppression when using deuterated internal standards in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using deuterated internal standards?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte and its deuterated internal standard (d-IS) in the mass spectrometer's ion source.[1][2][3] This interference can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2] The fundamental assumption when using a d-IS is that both the analyte and the standard will experience the same degree of ion suppression, allowing for an accurate analyte-to-internal standard peak area ratio.[1] However, if they experience differential ion suppression, the accuracy and precision of the results can be severely compromised.[1]
Q2: What are the common causes of ion suppression?
A2: Ion suppression in ESI-MS can originate from various sources:
-
Co-eluting Matrix Components: Endogenous compounds from the sample matrix, such as salts, phospholipids, and proteins, can co-elute with the analyte and compete for ionization.[1]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, resulting in a non-linear response.[1]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers), ion-pairing agents like trifluoroacetic acid (TFA), and detergents can contribute to ion suppression.[4][5]
-
Competition for Charge or Droplet Surface Area: In the ESI process, co-eluting compounds can compete with the analyte for charge or access to the droplet surface, which hinders the analyte's transition into the gas phase.[1][6]
Q3: Can a deuterated internal standard fail to correct for ion suppression?
A3: Yes, a deuterated internal standard may not always perfectly compensate for ion suppression, a phenomenon known as "differential matrix effects".[3] The primary reason for this is a potential chromatographic shift due to the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter a molecule's physicochemical properties, sometimes leading to a small difference in retention time between the analyte and the d-IS.[3][6][7] If this slight separation causes them to elute into regions with varying levels of co-eluting matrix components, they will experience different degrees of ion suppression.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your ESI-MS experiments with deuterated standards.
Problem 1: Low signal intensity for both the analyte and the deuterated standard.
This is a classic sign of significant ion suppression affecting both compounds.
| Potential Cause | Recommended Solution |
| High concentration of matrix components. | Optimize Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering substances.[8] Consider methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[9] |
| Suboptimal mobile phase composition. | Modify Mobile Phase: Avoid non-volatile buffers.[4] If using ion-pairing agents like TFA, which can cause suppression, consider alternatives or reduce the concentration.[5] |
| Inefficient ionization source conditions. | Optimize Ion Source Parameters: Adjust parameters such as gas flows, temperature, and voltages to maximize the signal for your analyte and internal standard.[2][10] |
| High flow rate. | Reduce Flow Rate: Lowering the flow rate can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[11][12] |
Problem 2: Inconsistent or variable analyte/internal standard peak area ratio across a batch.
This issue suggests that the analyte and the deuterated standard are experiencing differential and inconsistent ion suppression.
| Potential Cause | Recommended Solution |
| Chromatographic separation of analyte and d-IS (isotope effect). | Achieve Co-elution: Adjust chromatographic conditions to ensure the analyte and d-IS peaks completely overlap. This may involve modifying the mobile phase composition, gradient profile, or trying a different analytical column with reduced resolution.[6][13] |
| Analyte peak is on the edge of a suppression zone. | Improve Chromatographic Robustness: Modify the chromatography to move the analyte and d-IS peaks to a "cleaner" region of the chromatogram, away from areas of significant ion suppression.[2] |
| Inconsistent sample preparation. | Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples to minimize variability in matrix effects.[2] |
| Deuterium exchange. | Verify Standard Stability: Ensure the deuterated standard is labeled at stable positions on the molecule. Avoid strongly acidic or basic conditions if the label is labile.[13][14][15] |
Experimental Protocols
Protocol 1: Assessing Ion Suppression with Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression occurs.
Objective: To qualitatively assess the presence and retention time of ion-suppressing components in a sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of the analyte
-
Blank, extracted matrix sample (e.g., protein-precipitated plasma)
Methodology:
-
Setup: A syringe pump continuously infuses a standard solution of the analyte at a low, constant flow rate into the LC eluent stream. This infusion occurs after the analytical column but before the MS ion source, using a T-connector.[3]
-
Injection: Inject a blank, extracted matrix sample onto the LC column.[3]
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline is expected. Any dip or decrease in this signal indicates a region of ion suppression caused by co-eluting matrix components.[3] An increase in the signal indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of the extent of ion suppression.
Objective: To quantify the degree of ion suppression or enhancement for both the analyte and the deuterated internal standard.
Materials:
-
LC-MS/MS system
-
Blank matrix from a source known to be free of the analyte
-
Analyte and deuterated internal standard stock solutions
-
Solvents used for sample preparation and mobile phase
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final, extracted matrix just before injection.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[13]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %):
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Process Efficiency (PE %):
-
PE % = (Peak Area in Set C / Peak Area in Set A) * 100 = (ME % * RE %) / 100
-
-
By calculating the Matrix Effect for both the analyte and the d-IS, you can determine if they are affected similarly. A significant difference in their ME % values points to differential matrix effects.[3]
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Differential matrix effects due to chromatographic shift.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Simultaneous Determination of Rifampicin and its Metabolites
Welcome to the technical support center for the simultaneous analysis of Rifampicin (B610482) (RIF) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the simultaneous determination of Rifampicin and its metabolites?
A1: The main challenges include:
-
Analyte Instability: Rifampicin is susceptible to degradation under various conditions. In acidic environments, it can hydrolyze to 3-formyl-rifampicin (3-FR).[1] It can also undergo auto-oxidation to rifampicin quinone (RIF-Q) and deacetylation to 25-desacetyl-rifampicin (des-RMP) in alkaline conditions.[1] This instability can lead to inaccurate quantification if samples are not handled and stored properly.
-
Matrix Effects: Biological matrices like plasma can contain endogenous components that interfere with the ionization of RIF and its metabolites in LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.[2][3]
-
Co-elution of Metabolites: Due to their structural similarities, RIF and its metabolites, particularly 25-desacetyl-rifampicin, can be challenging to separate chromatographically, potentially leading to overlapping peaks and inaccurate quantification.[4][5]
-
Variable Recoveries: The efficiency of extracting RIF and its various metabolites from biological samples can differ, impacting the accuracy of the simultaneous determination.[6]
Q2: Which analytical techniques are most suitable for the simultaneous analysis of Rifampicin and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, tandem mass spectrometry (LC-MS/MS) are the preferred methods.[7][8] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for distinguishing between the structurally similar parent drug and its metabolites, especially at low concentrations in complex biological matrices.[2][9]
Q3: How can I minimize the degradation of Rifampicin and its metabolites during sample collection and storage?
A3: To ensure sample integrity:
-
Rapid Processing: Process blood samples as quickly as possible after collection.[1]
-
Temperature Control: Store plasma and serum samples frozen, preferably at -80°C, to minimize degradation.[2][10]
-
pH Control: Maintain a neutral pH to prevent acid- or base-catalyzed degradation.
-
Use of Stabilizers: The addition of antioxidants like ascorbic acid has been shown to effectively prevent the degradation of Rifampicin in plasma samples, especially when stored at ambient temperature for short periods or frozen.[10]
-
Light Protection: Rifampicin is light-sensitive, so samples should be protected from light during all stages of handling and analysis.[2]
Q4: What are the key considerations for sample preparation for the analysis of Rifampicin and its metabolites?
A4: A simple and efficient sample preparation is crucial for accurate results. Protein precipitation is a commonly used method for plasma samples.[1][2][11][12] This technique involves adding an organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analytes.[1][2] For dried blood spot (DBS) analysis, the use of complexing agents like EDTA and DFX has been shown to improve recovery and reduce matrix effects.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the simultaneous analysis of Rifampicin and its metabolites.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase.[14] 3. Column overload. | 1. Replace the analytical column. 2. Ensure the sample solvent is similar in composition and strength to the initial mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.[15] 2. Column aging or contamination. 3. Inconsistent pump flow rate.[16] | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[16] 2. Flush the column with a strong solvent or replace it if necessary.[14] 3. Check the pump for leaks and ensure it is properly primed.[17] |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Degradation of analytes during sample preparation. 3. Adsorption of analytes to container surfaces. | 1. Optimize the extraction solvent and procedure. Consider solid-phase extraction for cleaner samples.[15] 2. Work quickly and on ice. Use stabilizers like ascorbic acid.[10] 3. Use low-adsorption vials and pipette tips. |
| Significant Matrix Effects in LC-MS/MS | 1. Co-elution of endogenous matrix components with the analytes. 2. Inefficient sample cleanup. | 1. Optimize the chromatographic method to achieve better separation from interfering matrix components. 2. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE). 3. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.[9] |
| Co-elution of Rifampicin and 25-desacetyl-rifampicin | 1. Insufficient chromatographic resolution. | 1. Optimize the mobile phase composition and gradient profile. 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Adjust the column temperature. |
| Presence of Ghost Peaks | 1. Contamination in the mobile phase or LC system.[18] 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.[18] 2. Optimize the injector wash procedure and use a stronger wash solvent. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Simultaneous Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin (RIF) | 823.4 | 791.4 | 10 |
| 25-desacetyl-rifampicin (des-RMP) | 781.4 | - | - |
| 3-formyl-rifamycin (3-FR) | 795.3 | - | - |
| Rifampicin N-oxide (RMP-NO) | 839.4 | - | - |
| Note: Product ions and collision energies for metabolites can vary and need to be optimized for the specific instrument and method. |
Table 2: Summary of Quantitative Data from Literature
| Analyte | Method | LLOQ (ng/mL) | Retention Time (min) | Reference |
| Rifampicin | LC-MS/MS | 25 | 2.1 | [2] |
| Rifampicin | UPLC-MS/MS | 100 | - | [1] |
| 25-desacetyl-rifampicin | UPLC-MS/MS | 100 | - | [1] |
| 3-formyl-rifampicin | UPLC-MS/MS | 100 | - | [1] |
| Rifampicin | HPLC-PDA | 17.75 µM | 7.70 | [4][5] |
| 25-desacetyl-rifampicin | HPLC-PDA | 23.57 µM | 8.25 | [4][5] |
| LLOQ: Lower Limit of Quantification |
Detailed Methodologies
Sample Preparation (Protein Precipitation): [1][2]
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 20-25 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis: [1]
-
Column: Kinetex Polar C18 (2.6 µm; 150 × 3 mm)
-
Mobile Phase A: 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution: Gradient elution
-
Detection: Positive ionization mode by multiple reaction monitoring (MRM)
Visualizations
Caption: Experimental workflow for Rifampicin analysis.
Caption: Metabolic pathway of Rifampicin.
Caption: Troubleshooting decision tree for HPLC issues.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijper.org [ijper.org]
- 13. Simultaneous determination of rifampicin, clarithromycin and their metabolites in dried blood spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. aelabgroup.com [aelabgroup.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Analysis of 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for the high-throughput analysis of 25-Desacetyl Rifampicin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in high-throughput analysis?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), it is added at a known concentration to all samples, including calibration standards and quality controls. Its primary function is to mimic the analyte of interest (25-Desacetyl Rifampicin) throughout the entire analytical process, from sample extraction to detection. By doing so, it helps to correct for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the analyte.
Q2: Why use a deuterated internal standard like this compound instead of a different molecule?
A2: A deuterated internal standard is considered the "gold standard" for LC-MS/MS-based quantification. Because this compound is chemically almost identical to the unlabeled analyte, it has very similar physicochemical properties. This means it will behave nearly identically during sample extraction, chromatography, and ionization. This close similarity allows it to effectively compensate for analytical variations that can affect the analyte, which a structurally different internal standard might not.
Q3: What are the key validation parameters to assess when developing a method with this compound?
A3: When developing and validating a bioanalytical method using this compound, it is crucial to assess specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1] For a high-throughput method, a short run time is also a critical parameter.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
Q: My this compound peak is showing significant tailing or broadening. What could be the cause and how can I fix it?
A: Poor peak shape for this compound can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak broadening.
-
Solution: Reduce the concentration of the this compound spiking solution.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution:
-
Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
-
Consider a different column chemistry (e.g., a column with end-capping).
-
-
-
Incompatible Injection Solvent: If the solvent used to dissolve the extracted sample is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, the injection solvent should be the same as or weaker than the initial mobile phase.
-
Issue 2: High Variability in the this compound Signal
Q: I am observing inconsistent peak areas for this compound across my analytical run. What are the potential reasons?
A: High variability in the internal standard signal can compromise the accuracy and precision of your results. Common causes include:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction times, or variations in evaporation and reconstitution steps can lead to variability.
-
Solution: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and automated liquid handlers for high-throughput workflows.
-
-
Analyte Instability: Rifampicin and its metabolites can be unstable, especially in acidic conditions and at elevated temperatures.[3][4][5]
-
Solution:
-
Keep samples on ice or at a controlled low temperature during preparation.
-
Minimize the time samples spend in acidic conditions.
-
Evaluate the stability of this compound under your specific sample storage and processing conditions.
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.
-
Solution:
-
Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[2]
-
Optimize the chromatography to separate the internal standard from the region of significant matrix effects.
-
-
Issue 3: Inaccurate Quantification and Poor Precision
Q: My quality control samples are failing, showing poor accuracy and/or precision. How can I troubleshoot this?
A: Inaccurate quantification is often a multifaceted issue. Here's a logical approach to troubleshooting:
-
Verify Internal Standard Purity and Concentration:
-
Solution: Ensure the chemical and isotopic purity of your this compound standard. Prepare fresh stock and working solutions and verify their concentrations.
-
-
Check for Isotopic Contribution (Crosstalk): The unlabeled analyte (25-Desacetyl Rifampicin) may have a small isotopic peak at the mass-to-charge ratio (m/z) of the deuterated internal standard, and vice-versa.
-
Solution: Analyze a high concentration of the analyte without the internal standard, and a sample with only the internal standard. If significant crosstalk is observed, you may need to use a different MRM transition or a more highly deuterated standard.
-
-
Investigate Deuterium-Hydrogen Back-Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly if the deuterium is on an exchangeable site (like an -OH or -NH group).
-
Solution: Ensure the deuterium labels on your this compound are on stable positions (e.g., on a methyl group as in this compound). Avoid extreme pH conditions in your mobile phase and sample diluents if possible.
-
-
Differential Matrix Effects: Even with a co-eluting deuterated internal standard, very strong and variable matrix effects can sometimes affect the analyte and internal standard slightly differently, leading to inaccuracies.
-
Solution: Enhance sample cleanup procedures. Diluting the sample extract can also mitigate matrix effects, but may compromise sensitivity.
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for the Analysis of 25-Desacetyl Rifampicin
| Parameter | Method 1 | Method 2 |
| Analyte | 25-Desacetyl Rifampicin | 25-Desacetyl Rifampicin |
| Internal Standard | Rifampicin-d3 | Not Specified |
| Biological Matrix | Human Milk | Human Plasma |
| Sample Preparation | Protein Precipitation & SPE | Protein Precipitation |
| LC Column | Agilent® Poroshell 120 EC | Gemini NX C18 |
| Mobile Phase | Not Specified | 40:60 (v/v) Methanol (B129727): 2mM Ammonium (B1175870) Formate (B1220265) |
| Flow Rate | Not Specified | 0.6 mL/min |
| Run Time | Not Specified | 1.4 minutes |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry (Positive ESI) |
| Linearity Range | 4.00 - 2000 ng/mL | 70 - 3379 ng/mL |
| LLOQ | 4.00 ng/mL | 70 ng/mL |
| Intra-day Precision | 6.7% - 11.8% | < 10.1% |
| Inter-day Precision | 6.7% - 11.8% | < 10.1% |
| Intra-day Accuracy | 96.4% - 106.3% | bias < 8.2% |
| Inter-day Accuracy | 96.4% - 106.3% | bias < 8.2% |
| Recovery | Not Specified | 93.1% - 107.5% |
| Reference | [6] | [2] |
Table 2: Summary of HPLC Method Parameters for the Analysis of 25-Desacetyl Rifampicin
| Parameter | Method 1 | Method 2 |
| Analyte | 25-Desacetyl Rifampicin | 25-O-Desacetyl Rifampicin |
| Internal Standard | Not Specified | Neostigmine |
| Biological Matrix | Human Urine | In vitro (Human Liver Microsomes) |
| Sample Preparation | Not Specified | Acetonitrile Precipitation |
| LC Column | Agilent Eclipse XDB-C18 | Phenomenex Luna C-18 |
| Mobile Phase | 65:35 (v/v) Methanol: 0.01 M Sodium Phosphate (B84403) Buffer pH 5.2 | Water and Methanol (gradient) |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection | UV at 254 nm | PDA at 254 nm |
| Linearity Range | 2 - 10 µg/mL | 0 - 200 µM |
| LLOQ | 1.7 µg/mL | 23.57 µM |
| Precision (RSD) | 0 - 3.1752% | Not Specified |
| Accuracy (Recovery) | 80.87% - 111.15% | Not Specified |
| Reference | [1] | [7] |
Experimental Protocols
Protocol 1: High-Throughput LC-MS/MS Analysis of 25-Desacetyl Rifampicin in Human Plasma
This protocol is based on the method described by Ghiciuc et al.[2]
-
Sample Preparation (Protein Precipitation):
-
To 0.1 mL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound in methanol).
-
Add a precipitating agent (e.g., methanol).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: Gemini NX C18
-
Mobile Phase: Isocratic elution with 40:60 (v/v) methanol and 2mM ammonium formate in water.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 0.3 µL
-
Mass Spectrometer: Ion trap mass spectrometer with positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for 25-Desacetyl Rifampicin and this compound need to be optimized.
-
Protocol 2: HPLC-UV Analysis of 25-Desacetyl Rifampicin in Human Urine
This protocol is based on the method described by Ginting et al.[1]
-
Sample Preparation:
-
The original publication does not specify the sample preparation from human urine. A common approach would be a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
The extracted sample is then reconstituted in the mobile phase.
-
-
HPLC Conditions:
-
LC Column: Agilent Eclipse XDB-C18
-
Mobile Phase: 65:35 (v/v) methanol: 0.01 M sodium phosphate buffer pH 5.2.
-
Flow Rate: 0.8 mL/min
-
Detection: UV detector at 254 nm.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
enhancing the sensitivity of 25-Desacetyl Rifampicin-d3 detection in complex samples
Welcome to the technical support center for the sensitive detection of 25-Desacetyl Rifampicin-d3 in complex biological matrices. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound, a labeled metabolite of Rifampicin (B610482).[1][2]
Q1: I am experiencing low sensitivity and a weak signal for this compound. What are the potential causes and solutions?
A1: Low sensitivity is a common issue that can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss.
-
Solution: Ensure your sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is optimized.[3][4] Verify that the pH of your sample is adjusted correctly to optimize the recovery of 25-Desacetyl Rifampicin. For Rifampicin and its metabolites, alkaline conditions (around pH 9) have been shown to improve extraction efficiency.[5] Consider using a strong cation-exchange SPE cartridge for effective cleanup.[6]
-
-
Matrix Effects: Co-eluting endogenous components from complex matrices like plasma can suppress the ionization of your target analyte in the mass spectrometer source.[7][8]
-
Solution: Improve sample cleanup to remove interfering substances like phospholipids.[8] Modifying the chromatographic gradient to better separate the analyte from matrix components can also be effective.[9] Using a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix-induced ion suppression.
-
-
Mass Spectrometer (MS) Source Conditions: An inefficient ionization process will directly lead to a weak signal.[10]
-
Solution: Clean the ion source regularly, as contamination can build up and reduce ionization efficiency.[10] Optimize MS parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.[11] Electrospray ionization (ESI) in positive mode is commonly used for Rifampicin and its metabolites.[11][12]
-
-
Column Performance: A loss of chromatographic resolution can cause peak broadening, which reduces peak height and thus, apparent sensitivity.[13]
-
Solution: Check for high backpressure, which may indicate a column clog. If necessary, flush the column according to the manufacturer's instructions or replace it.[14] Ensure the mobile phase is correctly prepared and filtered.
-
Q2: My chromatographic peaks are tailing or splitting. How can I improve the peak shape?
A2: Poor peak shape is often related to chromatographic or sample injection issues.
-
Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: If possible, reconstitute your final extract in a solvent that is the same strength as, or weaker than, the initial mobile phase composition.[14]
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing.
-
Solution: Use a guard column to protect the analytical column and replace it regularly.[14] Implement a column wash step at the end of each analytical run to remove strongly retained compounds.
-
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: For Rifampicin and its metabolites, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is common and helps produce sharp, symmetrical peaks.[11]
-
Q3: I'm observing significant variability in my results between samples. What could be the cause?
A3: Result variability often points to inconsistent sample preparation or the presence of relative matrix effects, where the degree of ion suppression or enhancement varies from one sample lot to another.
-
Inconsistent Extraction: Manual sample preparation can introduce variability.
-
Solution: Automating the sample preparation, for example using a 96-well SPE plate format, can improve consistency.[4] Ensure precise and consistent pipetting and timing for each step of the extraction process.
-
-
Relative Matrix Effects: Different sources of a biological matrix (e.g., plasma from different individuals) can have varying compositions.
-
Solution: The most effective way to correct for this is by using a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., using Rifampicin-d8 as an internal standard for Rifampicin analysis).[11] This internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
-
Analyte Stability: 25-Desacetyl Rifampicin can be unstable under certain conditions.
-
Solution: Perform stability tests to ensure the analyte is stable during sample collection, storage (freeze-thaw cycles), and processing.[3] Keep samples on ice or at a controlled low temperature during preparation.
-
Quantitative Data Summary
The tables below summarize key quantitative parameters from various validated methods for the analysis of Rifampicin and its metabolites, which can serve as a starting point for method development.
Table 1: Comparison of Sample Preparation Techniques
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| Rifampicin | Human Plasma | Protein Precipitation + SPE | 92% | [11] |
| Rifampicin | Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 48.65 - 55.15% | [15] |
| Rifampicin | Human Plasma | SPE (Strata-X-CW cartridge) | 84.5% | [6] |
| Rifampicin & 25-Desacetyl Rifampicin | Human Plasma | Protein Precipitation (Methanol) | 90.3 - 108.2% | [16] |
Table 2: Example LC-MS/MS Parameters for Rifampicin Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | Acetonitrile | [11] |
| Flow Rate | Gradient Elution | [11] |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | [11] |
| Monitored Transition (RIF) | m/z 823.4 → 163.1 | [11] |
| Monitored Transition (IS) | m/z 831.5 → 105.2 (for Rifampicin-d8) | [11] |
| Capillary Voltage | 4000 V | [11] |
| Gas Temperature | 275°C | [11] |
Experimental Protocols & Visualizations
Overall Analytical Workflow
The general workflow for analyzing this compound in a complex matrix involves sample preparation to isolate the analyte, chromatographic separation, and detection by mass spectrometry.
Caption: General workflow for this compound analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a generalized procedure for cleaning up plasma samples to reduce matrix effects and concentrate the analyte. It is based on common SPE principles.[4][17]
Materials:
-
SPE Cartridges (e.g., Strong Cation Exchange or Reversed-Phase C18)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Buffer (e.g., Water or pH-adjusted buffer)
-
Wash Solvent (e.g., 5% Methanol (B129727) in water)
-
Elution Solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid)
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.[17]
-
Equilibration: Pass 1-2 column volumes of water or an appropriate buffer to equilibrate the sorbent to the sample's pH and polarity.[17]
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min) to ensure proper binding of the analyte.[17]
-
Washing: Pass 1-3 mL of a weak wash solvent (e.g., 5% methanol in water) to remove salts and other polar interferences without eluting the analyte.[17]
-
Elution: Elute the this compound using a small volume (e.g., 1-2 mL) of a strong organic solvent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.[17]
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Understanding Matrix Effects in LC-MS/MS
Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise analytical accuracy.[8][9]
Caption: Diagram illustrating ion suppression due to matrix effects.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. caymanchem.com [caymanchem.com]
- 3. saudijournals.com [saudijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Preconcentration of rifampicin prior to its efficient spectroscopic determination in the wastewater samples based on a nonionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of rifampicin in human plasma and blood spots by high performance liquid chromatography with UV detection: a potential method for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 25-Desacetyl Rifampicin Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Rifampicin (B610482) and its primary metabolite, 25-Desacetyl Rifampicin, the selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 25-Desacetyl Rifampicin, alongside an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) approach, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent and reliable technique for the analysis of 25-Desacetyl Rifampicin is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Below is a summary of a validated isocratic method specifically developed for the determination of 25-Desacetyl Rifampicin in human urine.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 |
| Mobile Phase | 65:35 (v/v) Methanol (B129727): 0.01 M Sodium Phosphate Buffer (pH 5.2) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | Approximately 3.016 minutes |
Method Validation Parameters
The method has been validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating its suitability for bioanalytical applications.[1]
| Validation Parameter | Result |
| Linearity Range | 2–10 µg/mL |
| Correlation Coefficient (r²) | 0.9978 |
| Limit of Detection (LOD) | 0.51 µg/mL |
| Limit of Quantification (LOQ) | 1.7 µg/mL |
| Accuracy (Recovery) | 80.87% - 111.15% |
| Precision (RSD) | 0 - 3.1752% |
Alternative Method: Simultaneous Analysis with Rifampicin
For studies requiring the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin, a gradient RP-HPLC method has been developed and validated.[2][3][4][5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C-18 (150 x 4.6 mm, 5 µ) |
| Mobile Phase | Gradient elution with water and methanol |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (25ODESRIF) | Approximately 8.25 minutes |
Method Validation Parameters
| Validation Parameter | Result (for 25-Desacetyl Rifampicin) |
| Linearity Range | 0–200 µM |
| Correlation Coefficient (R²) | 0.995 |
| Limit of Detection (LOD) | 7.78 µM |
| Limit of Quantification (LOQ) | 23.57 µM |
Alternative Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) presents a powerful alternative. An LC-MS/MS method has been validated for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in human plasma.[7]
Method Highlights
| Parameter | Details |
| Analytical Technique | LC-MS/MS |
| Sample Preparation | Protein Precipitation |
| Run Time | 1.4 minutes |
| Linearity Range (25-DR) | 70.4 - 3379.2 ng/mL |
This LC-MS/MS method offers a significantly shorter analysis time and is well-suited for high-throughput therapeutic drug monitoring.[7] Another LC-MS/MS method has been developed for the analysis of rifapentine (B610483) and its metabolite, 25-O-desacetyl rifapentine, in human milk, demonstrating the versatility of this technique for different analogs and matrices.[8]
Experimental Protocols
Sample Preparation (for HPLC analysis in human urine)[1]
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of 25-Desacetyl Rifampicin in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the calibration range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Urine Sample Spiking: For validation purposes (e.g., accuracy determination), spike blank human urine samples with known concentrations of 25-Desacetyl Rifampicin (e.g., 5, 7, 9 µg/mL).
-
Extraction and Centrifugation: Mix the urine samples and centrifuge at 10,000 rpm for 15 minutes.
-
Injection: Collect the supernatant and inject it into the HPLC system.
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC method.
Conclusion
The choice of an analytical method for 25-Desacetyl Rifampicin depends on the specific requirements of the study. The isocratic HPLC method is a simple, rapid, and cost-effective option for routine analysis in matrices like urine.[1] The gradient HPLC method provides the advantage of simultaneously quantifying the parent drug, Rifampicin, which is crucial for metabolic and pharmacokinetic studies.[2][3][4][5][6] For applications demanding higher sensitivity, selectivity, and throughput, the LC-MS/MS method is the superior choice.[7][9] Researchers should select the method that best aligns with their analytical needs, available instrumentation, and the nature of the biological matrix being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Rifampicin and its Active Metabolite, 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the first-line anti-tuberculosis drug, Rifampicin (B610482), and its primary and equally active metabolite, 25-Desacetyl Rifampicin. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Rifampicin undergoes deacetylation in the liver to form 25-Desacetyl Rifampicin.[1] This metabolite is also microbiologically active, contributing to the overall therapeutic effect of the parent drug.[2][3][4] Understanding the distinct pharmacokinetic properties of both compounds is crucial for optimizing treatment regimens and predicting drug-drug interactions.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Rifampicin and 25-Desacetyl Rifampicin, derived from studies in healthy adult subjects.
| Pharmacokinetic Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Peak Plasma Concentration (Cmax) | 9.0 ± 3.0 µg/mL (300 mg IV dose) 17.5 ± 5.0 µg/mL (600 mg IV dose) | Concentrations are significantly lower than the parent drug.[3][5] |
| Time to Peak PlasmaConcentration (Tmax) | 2-4 hours (oral administration)[1] 2.2 hours[3] | Appears in plasma later than Rifampicin, following absorption and metabolism of the parent drug.[3][5] 3.8 hours[3] |
| Area Under the Curve (AUC) | AUC values for the metabolite are about one order of magnitude smaller than the parent drug.[3] The AUC ratio of 25-dRIF/RIF is approximately 14 ± 6%.[4] | |
| Elimination Half-life (t½) | 2-5 hours, which can decrease to 2-3 hours with long-term therapy due to auto-induction.[1] | - |
| Apparent Clearance (CL/F) | 10.3 L/h (for a 70 kg adult)[6][7] | 95.8 L/h (for a 70 kg adult)[6][7] |
| Volume of Distribution (Vd) | 0.66 ± 0.14 L/kg (300 mg IV dose) 0.64 ± 0.11 L/kg (600 mg IV dose)[1] | - |
| Protein Binding | Approximately 80%[1] | - |
| Primary Route of Excretion | Primarily through the biliary system into the feces (60-65%), with a smaller portion excreted in the urine (30-35%).[1] | - |
Metabolic Pathway
The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin is a primary step in its biotransformation.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated from clinical studies with designs similar to the following:
A common study design is an open-label, single-dose, randomized, crossover bioequivalence study.[3][5][8]
-
Subjects: Healthy adult volunteers are typically recruited for these studies.[5][6] A study might include around 34 healthy Asian subjects, for instance.[6][7]
-
Dosing: Participants receive a single oral dose of Rifampicin, for example, 600 mg.[6][7] In some study designs, this may be followed by a washout period and a subsequent treatment period.[6]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration to characterize the plasma concentration-time profile. Urine samples may also be collected to assess renal excretion.[9]
-
Analytical Method: Plasma concentrations of Rifampicin and 25-Desacetyl Rifampicin are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[3][5] Population pharmacokinetic modeling, using software like NONMEM, may also be employed to analyze the data and identify factors that contribute to variability in drug disposition.[6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of Rifampicin and 25-Desacetyl Rifampicin.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. COMPARATIVE PHARMACOKINETICS OF RIFAMPICIN AND 25-DESACETYL RIFAMPICIN IN HEALTHY VOLUNTEERS AFTER SINGLE ORAL DOSE ADMINISTRATION | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetics of rifampicin and desacetylrifampicin in tuberculous patients after different rates of infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalysis
In the landscape of bioanalysis, particularly within drug development and clinical research, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts the reliability and validity of quantitative data. An internal standard is essential for compensating for variability during sample preparation and analysis, including extraction inconsistencies and matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] The primary contenders for this role are deuterated (a type of stable isotope-labeled) and non-deuterated (or analog) internal standards. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[3] Consequently, it is expected to exhibit nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1][3] This near-identical behavior allows it to effectively compensate for variations that can occur throughout the analytical process.[4]
In contrast, a non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ, potentially leading to variations in chromatographic retention times and extraction efficiencies.[2] These differences can result in inadequate compensation for matrix effects, which can compromise the accuracy and precision of the quantitative data.[5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most apparent in their ability to mitigate the impact of matrix effects and enhance data quality. The following table summarizes key performance differences based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Non-Deuterated (Analog) Internal Standard | Rationale |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | Superior compensation for matrix effects and extraction variability leads to higher accuracy.[3] |
| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | Closer tracking of the analyte's behavior throughout the analytical process results in better precision.[6] |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS)[3] | Inconsistent compensation (can be >20% difference)[3] | Near-identical physicochemical properties ensure that the SIL-IS experiences the same degree of ion suppression or enhancement as the analyte.[4][7] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte under various conditions.[2] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2] | The SIL-IS and analyte behave almost identically during sample preparation steps.[5] |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring simultaneous exposure to matrix effects.[8] | May have a different retention time, leading to differential matrix effects.[6][9] | A slight shift in retention time can sometimes be observed with highly deuterated compounds.[5][6] |
| Cost & Availability | Higher cost and may require custom synthesis.[2] | Generally lower cost and more readily available.[2] | The synthesis of stable isotope-labeled compounds is a more complex process. |
Experimental Protocols
To ensure the suitability of an internal standard, a comprehensive validation should be conducted. The following is a generalized protocol for comparing the performance of deuterated and non-deuterated internal standards.
Protocol 1: Evaluation of Accuracy, Precision, and Matrix Effects
1. Objective: To assess and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.
2. Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Non-deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources[10]
-
All necessary solvents and reagents for the bioanalytical method
3. Method:
-
Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards. From these, prepare working solutions for spiking into the matrix.
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking the analyte and one of the internal standards into the blank biological matrix. Repeat this process for the other internal standard.
-
Sample Preparation: Process the calibration standards, QC samples, and blank matrix samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Construct separate calibration curves for the methods using the deuterated and non-deuterated internal standards.
-
Calculate the accuracy (% bias) and precision (%CV) for the QC samples for both methods.[11]
-
Assess matrix effects by comparing the response of the analyte in the presence of extracted matrix from different sources to the response in a neat solution.[7]
-
4. Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[11]
-
Precision: The %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[11]
Visualizing Key Concepts in Bioanalysis
Diagrams can help clarify complex workflows and relationships in bioanalysis.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: How an internal standard compensates for matrix-induced ion suppression.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. The evidence strongly supports the use of deuterated (or other stable isotope-labeled) internal standards as the preferred choice for achieving the highest levels of accuracy and precision.[3] Their ability to closely mimic the analyte of interest provides unparalleled compensation for analytical variability, particularly matrix effects.[4] While the initial cost of a SIL-IS may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[3] In situations where a deuterated standard is unavailable or cost-prohibitive, a well-chosen non-deuterated analog can be acceptable, provided that the bioanalytical method is rigorously validated to demonstrate its accuracy and precision.[9] Ultimately, the selection should be based on a thorough evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Rifampicin and its Metabolites
In the realm of drug development and therapeutic drug monitoring, the accurate quantification of pharmaceuticals and their metabolites is paramount. For Rifampicin, a cornerstone in the treatment of tuberculosis, a thorough understanding of its bioanalytical methods is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Rifampicin and its primary metabolites, supported by experimental data and detailed protocols.
The cross-validation of bioanalytical methods is a critical step to ensure the reliability and consistency of results, especially when comparing data across different studies, laboratories, or even different analytical techniques within the same study.[1] This process is essential for establishing inter-laboratory reliability and is a key recommendation from regulatory bodies like the FDA.[1][2][3]
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the body to form several metabolites. The most significant of these are 25-desacetyl-Rifampicin, which is the major and active metabolite, as well as Rifampicin quinone and 3-formyl-Rifampicin.[4] The accurate measurement of these compounds is vital for pharmacokinetic and pharmacodynamic studies.
References
evaluating the performance of different LC columns for 25-Desacetyl Rifampicin-d3 separation
For researchers and professionals in drug development and analysis, achieving optimal separation of drug metabolites is crucial for accurate quantification and pharmacokinetic studies. This guide provides a comparative evaluation of various Liquid Chromatography (LC) columns for the separation of 25-Desacetyl Rifampicin-d3, a key metabolite of the antibiotic Rifampicin (B610482). The performance of different columns is assessed based on published experimental data, offering insights into the most effective chromatographic conditions.
Comparative Performance of LC Columns
The selection of an appropriate LC column is paramount for achieving desired resolution, peak shape, and analysis time. Below is a summary of the performance of several columns used for the separation of 25-Desacetyl Rifampicin and related compounds, based on data from various studies.
| LC Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Reference |
| Phenomenex Luna C18 | Not Specified | Water and Methanol (B129727) (Gradient) | Not Specified | Not Specified | 25-O-desacetyl rifampicin | ~8.25 | [1][2] |
| Agilent Eclipse XDB-C8 | Not Specified | Methanol: 0.01 M Sodium Phosphate (B84403) Buffer pH 5.2 (65:35 v/v) | 0.8 | Not Specified | 25-Desacetyl Rifampicin | ~3.02 | [3] |
| Gemini NX C18 | Not Specified | Methanol and 2mM Ammonium Formate in Water (40:60 V/V) | 0.6 | 40 | 25-desacetyl rifampicin | Not Specified | [4] |
| Waters BEH C18 | 2.1 x 50 mm, 1.7 µm | (A) 10 mM Ammonium Formate in Water, (B) 0.1% Formic Acid in Acetonitrile (Gradient) | Not Specified | 40 | 25-desacetyl-rifampicin | Not Specified | [5] |
| Agilent® Poroshell 120 EC-C18 | 4.6 x 50 mm, 2.7 µm | Acetonitrile: Methanol: 0.1% Formic Acid (55:5:40 v/v/v) | 0.45 | Not Specified | 25-O-desacetyl rifapentine (B610483) | Not Specified | [6][7] |
| Supelco Discovery C18 | 10 cm x 4.6 mm, 5 µm | Not Specified | Not Specified | Not Specified | 25-desacetyl rifapentine | ~1.77 | [8] |
| Shiseido Capcell DD C8 | 150 x 4.6 mm, 5 µm | Not Specified | 1.5 | 30 | Rifampicin and impurities | Not Specified | [9] |
| Monolithic C18 | Not Specified | Methanol:Acetonitrile:0.075 M KH2PO4:1.0 M Citric Acid (28:30:38:4 v/v) | 2.0 | Not Specified | Rifampicin and related compounds | < 11 (total run time) | [10][11] |
| Diol | Not Specified | (A) CO2, (B) Methanol with 0.1% Ammonium Formate and 2% Water (Gradient) | Not Specified | Not Specified | Rifampicin and impurities | < 4 (total run time) | [9][12] |
Note: The separation of this compound is expected to have a retention time very close to its non-deuterated analog, 25-Desacetyl Rifampicin. The data presented provides a strong indication of the performance for the deuterated compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of different LC columns for the separation of this compound.
Caption: Experimental workflow for LC column performance evaluation.
Detailed Experimental Protocols
The following protocols are synthesized from various published methods and represent a comprehensive approach to the analysis of 25-Desacetyl Rifampicin.
1. Sample Preparation (Human Plasma) [4]
-
Objective: To extract 25-Desacetyl Rifampicin and its deuterated internal standard from human plasma.
-
Procedure:
-
To 0.1 mL of human plasma, add the internal standard solution.
-
Perform protein precipitation by adding methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
2. Liquid Chromatography (Representative Method) [3]
-
LC System: Agilent Technologies HPLC system or equivalent.
-
Column: Agilent Eclipse XDB-C8.
-
Mobile Phase: A mixture of methanol and 0.01 M sodium phosphate buffer (pH 5.2) in a 65:35 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
3. Tandem Mass Spectrometry (LC-MS/MS) Detection (Representative Method) [4]
-
Mass Spectrometer: Ion trap mass spectrometer with positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin and this compound would be monitored for quantification. These transitions need to be optimized for the specific instrument used.
This guide provides a foundational understanding of the factors influencing the separation of this compound and offers a starting point for method development and optimization. Researchers should consider the specific requirements of their assay, such as required sensitivity, sample matrix, and available instrumentation, when selecting an LC column and developing their analytical method.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: Inter-laboratory Variability in 25-Desacetyl Rifampicin Analysis
A comprehensive guide for researchers and drug development professionals on the challenges and sources of variability in the quantification of 25-Desacetyl Rifampicin (B610482). This report provides an overview of the current landscape of analytical methodologies and highlights the critical need for standardized protocols and participation in external quality assessment schemes to ensure data comparability and reliability in clinical and research settings.
The accurate quantification of 25-desacetyl rifampicin, the primary and active metabolite of the frontline anti-tuberculosis drug rifampicin, is pivotal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. However, significant inter-laboratory variability in analytical results can pose a substantial challenge to the interpretation of these studies and the clinical management of tuberculosis. This guide delves into the sources of this variability, presents a comparison of analytical methodologies, and underscores the importance of robust quality assurance programs.
The Challenge of Consistency: A Look at the Data
While extensive inter-laboratory proficiency testing data specifically for 25-desacetyl rifampicin is not widely published in publicly accessible domains, the broader context of anti-tuberculosis drug monitoring reveals notable variability. An international external quality control program, which includes rifampicin and its metabolites, has been instrumental in shedding light on the performance of analytical laboratories.
A ten-year report from this program, which involved 31 laboratories, highlighted that for the 13 anti-tuberculosis drugs and metabolites monitored, one in six measurements were inaccurate. The median absolute inaccuracy was found to be related to both the specific drug being analyzed and the individual laboratory's performance. This underscores the critical impact of both the analytical method and the laboratory's internal procedures on the reliability of results.
Although specific statistics for 25-desacetyl rifampicin from this program are not detailed in the public report, the findings for rifampicin can serve as a pertinent surrogate. The report indicated a relatively high median absolute inaccuracy for rifampicin, suggesting that its structurally similar metabolite would likely present comparable, if not greater, analytical challenges.
Table 1: Summary of a 10-Year International External Quality Control Program for Anti-Tuberculosis Drugs
| Parameter | Finding |
| Number of Participating Laboratories | 31 |
| Number of Drugs and Metabolites Included | 13 |
| Overall Accurate Measurements | 83.2% |
| Overall Median Absolute Inaccuracy (IQR) | 7.3% (3.3%–15.1%) |
| Factors Related to Inaccuracy | Measured anti-TB drug, Performing laboratory |
| Factors Not Related to Inaccuracy | Concentration level, Analytical technique used |
Data sourced from a ten-year report on an international external quality control program for the measurement of anti-tuberculosis drug concentrations.[1][2]
Unraveling the Sources of Variability: A Workflow Perspective
The analytical workflow for 25-desacetyl rifampicin, from sample collection to final data reporting, involves multiple steps where variability can be introduced. Understanding these potential pitfalls is the first step toward mitigation.
Figure 1. Key stages in the analysis of 25-desacetyl rifampicin and potential sources of inter-laboratory variability.
A Closer Look at Experimental Protocols
The majority of laboratories utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of rifampicin and 25-desacetyl rifampicin due to its high sensitivity and specificity.[3][4] However, variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can contribute significantly to inter-laboratory discrepancies.
Representative Experimental Protocol: LC-MS/MS Analysis of 25-Desacetyl Rifampicin in Human Plasma
This protocol represents a generalized procedure based on commonly cited methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of rifampicin).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 2-5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 25-desacetyl rifampicin and the internal standard. The exact m/z values will depend on the specific instrument and adduct ion formed.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
4. Calibration and Quality Control
-
Prepare a calibration curve using a set of standards with known concentrations of 25-desacetyl rifampicin in a biological matrix (e.g., drug-free plasma).
-
Include at least three levels of quality control (QC) samples (low, medium, and high concentrations) in each analytical run to ensure accuracy and precision.
The Path to Harmonization: Recommendations for Best Practices
Minimizing inter-laboratory variability in the analysis of 25-desacetyl rifampicin is essential for advancing tuberculosis research and improving patient care. The following recommendations can contribute to greater harmonization of results:
-
Adoption of Standardized Protocols: The development and adoption of consensus-based, detailed standard operating procedures (SOPs) for sample collection, handling, and analysis would significantly reduce variability.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for 25-desacetyl rifampicin would allow for better calibration and accuracy assessment across different laboratories.
-
Mandatory Participation in Proficiency Testing: Regular participation in external quality assessment (EQA) or proficiency testing (PT) programs is crucial for laboratories to benchmark their performance against their peers and identify areas for improvement. Organizations like the Dutch Foundation for Quality Assessment in Clinical Laboratories (SKML) provide such valuable schemes.
-
Transparent Reporting of Methods: Publications and reports should include comprehensive details of the analytical methods used, including all parameters for sample preparation, chromatography, and mass spectrometry. This transparency allows for better comparison and replication of studies.
References
Validated LC-MS/MS Method for First-Line Tuberculosis Drugs in Breast Milk Demonstrates High Sensitivity and Reproducibility
A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of first-line anti-tuberculosis (TB) drugs and their metabolites in human breast milk has been established, providing a critical tool for assessing infant drug exposure and ensuring safety during lactation. The method demonstrates excellent sensitivity, accuracy, and precision, offering a significant advancement over previously non-validated or less sensitive techniques.
A key study developed and validated a novel assay to quantify isoniazid, ethambutol (B1671381), pyrazinamide (B1679903), rifampicin, and their major metabolites, as well as rifabutin (B1679326) and its metabolite, in breast milk.[1][2][3] This method is crucial as breastfeeding infants of mothers undergoing TB treatment may be at risk of drug toxicity or the development of drug resistance from low-level exposure.[1][2][3][4] Prior to this, a validated bioanalytical method for the comprehensive analysis of first-line TB drugs in breast milk was notably absent.[2][3]
Comparative Analysis of Analytical Performance
The LC-MS/MS method exhibits superior performance characteristics when compared to other analytical techniques, such as HPLC-UV, which are often used for drug quantification in pharmaceutical formulations or other biological matrices. While direct comparisons of methods validated specifically for breast milk are limited, the LC-MS/MS assay shows high recovery and process efficiency with minimal matrix effects.
Table 1: Linearity and Calibration Range for First-Line TB Drugs and Metabolites in Breast Milk by LC-MS/MS [1][2][3][4]
| Analyte | Calibration Range (µg/mL) |
| Isoniazid | 0.300 - 30.0 |
| Acetyl Isoniazid | 0.150 - 15.0 |
| Ethambutol | 0.300 - 30.0 |
| Pyrazinamide | 0.150 - 15.0 |
| Rifampicin | 0.150 - 15.0 |
| Desacetyl Rifampicin | 0.150 - 15.0 |
| Rifabutin | 0.0150 - 1.50 |
| Deacetyl Rifabutin | 0.00751 - 0.751 |
Table 2: Accuracy and Precision of the LC-MS/MS Method [2][4]
| Analyte | Accuracy (% Bias) | Precision (CV%) |
| Isoniazid | - | 1.0 - 2.8 |
| Acetyl Isoniazid | - | 1.0 - 2.8 |
| Ethambutol | - | 1.0 - 2.8 |
| Pyrazinamide | - | 1.0 - 2.8 |
| Rifampicin | - | 1.0 - 2.8 |
| Desacetyl Rifampicin | - | 1.0 - 2.8 |
| Rifabutin | - | 1.0 - 2.8 |
| Deacetyl Rifabutin | - | 1.0 - 2.8 |
Table 3: Recovery and Process Efficiency [1][2][3][4]
| Parameter | Value |
| Average Analyte Recovery | 76.7 - 99.1% |
| Recovery CV% | 0.4 - 4.4% |
| Average Process Efficiency | 74.4 - 93.1% |
| Process Efficiency CV% | 1.9 - 8.3% |
Detailed Experimental Protocol: LC-MS/MS Quantification
The validated method utilizes solid-phase extraction (SPE) for sample clean-up followed by analysis with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Breast milk samples are pre-treated and spiked with internal standards.
-
The samples are then loaded onto SPE cartridges.
-
Interfering components are removed with a water wash.
-
Polar analytes (isoniazid, acetyl isoniazid, ethambutol, pyrazinamide) are eluted with a mixture of 0.1% formic acid in acetonitrile (B52724) and water (1:4, v/v).[3]
-
Less polar analytes (rifampicin, desacetyl rifampicin, rifabutin, deacetyl rifabutin) are subsequently eluted with 0.1% formic acid in acetonitrile and water (6:4, v/v).[3]
2. Chromatographic Separation:
-
The separation of analytes is achieved using a reversed-phase column.
-
A gradient elution with a mobile phase consisting of water, methanol, ammonium (B1175870) acetate, and formic acid is employed for the simultaneous separation of all compounds.[5][6]
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for the quantification of the drugs and their metabolites.
-
The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
Experimental Workflow
Caption: Experimental workflow for the quantification of TB drugs in breast milk.
Conclusion
The development and validation of this LC-MS/MS method represent a significant contribution to the safe management of tuberculosis in breastfeeding mothers and their infants. The detailed performance data and experimental protocol provide researchers and drug development professionals with a reliable tool for pharmacokinetic studies and therapeutic drug monitoring in this vulnerable population. The high sensitivity and specificity of the method allow for accurate measurement of drug and metabolite concentrations, which is essential for understanding infant exposure and minimizing potential risks.
References
- 1. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 25-Desacetyl Rifampicin: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. 25-Desacetyl Rifampicin, the primary and active metabolite of the front-line anti-tuberculosis drug Rifampicin, is no exception. This guide provides a comprehensive comparison of the most common analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.
Performance Comparison of Quantification Methods
The choice of analytical method for 25-Desacetyl Rifampicin quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and microbiological assays based on published data.
| Parameter | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Linearity Range | 2 - 10 µg/mL (in human urine) | 70.4 - 3379.2 ng/mL (in human plasma) | Dependent on microbial sensitivity, typically in the µg/mL range |
| Accuracy (Recovery) | 80.87% - 111.15% (in human urine) | 93.1% - 107.5% (in human plasma) | Generally considered acceptable, but can be influenced by sample matrix |
| Precision (%CV) | Intraday: 0.85% - 2.12%Interday: 1.25% - 3.18% (in human urine) | Within-day: 3.0% - 8.2%Between-day: 5.3% - 10.1% (in human plasma) | Typically higher variability compared to chromatographic methods |
| Limit of Detection (LOD) | 0.51 µg/mL (in human urine) | Not explicitly reported, but LLOQ is 70.4 ng/mL | ~0.1 µg/mL for Rifampicin (using Micrococcus luteus) |
| Limit of Quantification (LOQ) | 1.7 µg/mL (in human urine) | 70.4 ng/mL (in human plasma) | ~0.64 µg/mL for Rifampicin (using Micrococcus luteus) |
| Selectivity | Good, but potential for interference from structurally similar compounds. | Excellent, highly selective due to mass-to-charge ratio detection. | Can be susceptible to interference from other antimicrobially active compounds. |
| Throughput | Moderate | High | Low to moderate |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a balance of performance and accessibility, making it a common choice for therapeutic drug monitoring and pharmacokinetic studies.
Sample Preparation (Human Urine)
-
To 1 mL of human urine, add 100 µL of an internal standard solution.
-
Vortex the mixture for 1 minute.
-
Add 2 mL of dichloromethane (B109758) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18).
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M sodium phosphate (B84403) buffer (pH 5.2) in a 65:35 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set at 254 nm.
-
Retention Time: Approximately 3.016 minutes for 25-Desacetyl Rifampicin.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering superior sensitivity and selectivity, which is crucial for studies requiring low detection limits.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Column: A suitable reverse-phase column (e.g., Gemini NX C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 2mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin and the internal standard.
Microbiological Assay
This method relies on the antimicrobial activity of 25-Desacetyl Rifampicin to inhibit the growth of a susceptible microorganism. It provides a measure of the biologically active compound.
Principle The diameter of the zone of growth inhibition around a sample-impregnated disc on an agar (B569324) plate seeded with a susceptible bacterial strain is proportional to the concentration of the antimicrobial agent.
General Protocol (adapted for 25-Desacetyl Rifampicin)
-
Test Organism: A susceptible strain of bacteria is required. Micrococcus luteus or Staphylococcus aureus are commonly used for Rifampicin and could be suitable for its desacetyl metabolite. The minimum inhibitory concentration (MIC) of 25-Desacetyl Rifampicin against the chosen strain should be determined. Studies have shown the MIC of 25-Desacetyl Rifampicin to be in the range of 0.03 to 1 µg/mL for Mycobacterium tuberculosis.
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and sterilize.
-
Inoculum Preparation: Prepare a standardized suspension of the test organism.
-
Plate Preparation: Seed the molten agar with the bacterial inoculum and pour into petri dishes to create a uniform layer.
-
Standard and Sample Application: Prepare standard solutions of 25-Desacetyl Rifampicin of known concentrations. Apply known volumes of the standards and the unknown samples to sterile paper discs or into wells cut into the agar.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Measurement and Calculation: Measure the diameter of the zones of inhibition. Construct a standard curve by plotting the zone diameter against the logarithm of the concentration of the standards. Use the standard curve to determine the concentration of 25-Desacetyl Rifampicin in the samples.
Considerations:
-
This method is less specific than chromatographic techniques. If the sample contains other antimicrobial substances, including the parent drug Rifampicin, they may interfere with the assay.
-
The precision and accuracy can be influenced by factors such as the uniformity of the agar depth, the size of the inoculum, and the incubation conditions.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: HPLC-UV quantification workflow.
Caption: LC-MS/MS quantification workflow.
comparative analysis of different extraction methods for Rifampicin metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rifampicin (B610482) (RIF) and its primary active metabolite, 25-desacetyl rifampicin (D-RIF), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of extraction method significantly impacts the recovery, purity, and overall reliability of the analytical results. This guide provides a comparative analysis of three commonly employed extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), supported by experimental data from various studies.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method depends on several factors, including the nature of the biological matrix, the desired level of sample cleanup, the required sensitivity, and throughput. Below is a summary of the performance of LLE, SPE, and PPT for the extraction of Rifampicin and its metabolites.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) with SPE |
| Recovery (Rifampicin) | >90% (Plasma & Urine)[1] | >90% (Plasma) | 92% (Plasma)[2] |
| Recovery (Desacetyl Rifampicin) | 79% (Plasma), 86% (Urine)[1] | >90% (Plasma) | Not explicitly reported, but high recovery expected with the combined method. |
| Limit of Detection (LOD) | Method dependent, can be concentration-dependent. | Generally provides lower LODs due to effective concentration. | 5 µg/L (as part of a combined method)[2] |
| Limit of Quantification (LOQ) | Method dependent. | 0.05 mg/L (Plasma)[3] | 5 µg/L (as part of a combined method)[2] |
| Matrix Effect | Can be significant, requiring careful solvent selection and optimization. | Generally lower due to efficient removal of interfering substances. | Can be significant, often used in combination with other cleanup techniques like SPE to minimize.[2] |
| Throughput | Generally lower, can be labor-intensive. | Can be automated for higher throughput. | High throughput, simple and fast procedure.[2] |
| Solvent Consumption | High. | Moderate. | Low to moderate. |
| Cost | Relatively low cost of consumables. | Higher cost of SPE cartridges. | Low cost of precipitating agents. |
Experimental Workflows
The following diagrams illustrate the general workflows for the three extraction methods discussed.
References
- 1. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of rifampicin in human plasma by high-performance liquid chromatography coupled with ultraviolet detection after automatized solid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to the Limitations of Deuterium-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. While deuterium-labeled internal standards are widely employed due to their cost-effectiveness and accessibility, a thorough understanding of their inherent limitations is crucial for robust and reliable bioanalysis. This guide provides an objective comparison of the performance of deuterium-labeled internal standards against their unlabeled analytes and other stable isotope-labeled alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative bioanalysis, designed to mimic the behavior of the analyte of interest and compensate for variability in sample preparation, chromatography, and ionization. Deuterium (B1214612) (²H or D) labeled compounds are a popular choice; however, their use is not without challenges that can compromise data quality. This guide delves into the primary limitations of deuterium-labeled standards: isotopic effects leading to chromatographic shifts and differential matrix effects, and the potential for back-exchange of deuterium atoms.
The Deuterium Isotope Effect: When "Almost Identical" Isn't Enough
The substitution of hydrogen with deuterium, while seemingly minor, can alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to differences in lipophilicity and polarity. This phenomenon, known as the deuterium isotope effect, can manifest as a chromatographic shift, where the deuterated internal standard has a different retention time than the unlabeled analyte.
This separation, even if slight, can lead to significant quantification errors, particularly in complex biological matrices where matrix effects are prevalent. If the analyte and the internal standard elute at different times, they may experience different degrees of ion suppression or enhancement, a phenomenon known as differential matrix effects. This ultimately undermines the primary purpose of the internal standard – to accurately reflect the analytical fate of the analyte.
dot
Caption: Deuterium isotope effect leading to differential matrix effects.
Quantitative Impact of the Deuterium Isotope Effect
The magnitude of the retention time shift depends on the chromatographic mode, the number and position of deuterium labels, and the molecular structure. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
| Compound | Chromatographic Mode | Internal Standard | Retention Time Shift (Analyte - IS) | Impact on Quantification |
| Carvedilol Enantiomers | Reversed-Phase LC-MS/MS | Deuterated Carvedilol | Slight separation observed | Different degrees of ion suppression led to inaccurate analyte to internal standard peak area ratio. |
| Olanzapine | Reversed-Phase LC-MS/MS | Olanzapine-d3 | Slight separation reported | Potential for matrix effects to persist despite the use of a deuterated internal standard. |
| Plasma Metanephrines | HILIC LC-MS/MS | Deuterated Metanephrines | Not explicitly quantified, but differential matrix effects were a concern. | Deuterium-replaced internal standards did not always correct for ion suppression. |
| Dimethyl-labeled Peptides | UHPLC-ESI-MS/MS | Light vs. Intermediate Labeled | 2.0 seconds | The retention time shift was approximately one-third of the peak width. |
| Dimethyl-labeled Peptides | UHPLC-ESI-MS/MS | Light vs. Heavy Labeled | 2.9 seconds | The retention time shift was approximately half of the peak width. |
Table 1: Examples of Chromatographic Shifts and Their Consequences.
The Instability of the Deuterium Label: The Problem of Back-Exchange
Another significant limitation of deuterium-labeled internal standards is the potential for hydrogen-deuterium (H/D) exchange, or "back-exchange." This occurs when deuterium atoms on the internal standard are replaced by protons from the surrounding environment, such as the solvent or sample matrix. This process leads to a decrease in the signal of the deuterated internal standard and a corresponding artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OH, -NH, -SH) are particularly susceptible to exchange. The pH, temperature, and composition of the solvent also play a crucial role, with acidic or basic conditions and protic solvents like water and methanol (B129727) accelerating the rate of back-exchange.
dot
Caption: Mechanism of deuterium back-exchange and its impact.
Alternatives to Deuterium: The Case for ¹³C and ¹⁵N Labeling
To circumvent the limitations associated with deuterium labeling, internal standards labeled with heavier stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are often considered superior alternatives. These isotopes are not susceptible to back-exchange and, due to the smaller relative mass difference, are less likely to exhibit significant chromatographic shifts. This results in better co-elution with the analyte and more effective compensation for matrix effects. The primary drawback of ¹³C and ¹⁵N-labeled standards is their higher cost and potentially more complex synthesis.
| Parameter | Deuterium (²H) Labeled IS | ¹³C or ¹⁵N Labeled IS |
| Cost | Generally lower | Generally higher |
| Chromatographic Co-elution | Prone to retention time shifts (isotope effect) | Typically co-elutes with the analyte |
| Matrix Effect Compensation | Can be compromised by differential matrix effects | More robust and reliable compensation |
| Label Stability | Susceptible to back-exchange depending on position and conditions | Stable, not subject to exchange |
| Availability | Widely available | Less common for some analytes |
Table 2: Comparison of Deuterium-Labeled vs. ¹³C/¹⁵N-Labeled Internal Standards.
Experimental Protocols for Evaluating Internal Standard Performance
To ensure the reliability of a quantitative assay, it is essential to rigorously evaluate the performance of the chosen internal standard. The following are generalized protocols for assessing key performance characteristics.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine if the deuterium-labeled internal standard co-elutes with the unlabeled analyte.
Procedure:
-
Prepare a mixture: Create a solution containing both the unlabeled analyte and the deuterium-labeled internal standard at a known concentration ratio (e.g., 1:1).
-
Chromatographic analysis: Inject the mixture into the LC-MS/MS system.
-
Data analysis: Overlay the extracted ion chromatograms (XICs) for the analyte and the internal standard.
-
Assessment: Visually inspect the chromatograms for any separation between the two peaks. Calculate the difference in retention times (ΔtR). A significant ΔtR indicates a potential for differential matrix effects.
Protocol 2: Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or
Safety Operating Guide
Proper Disposal Procedures for 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 25-Desacetyl Rifampicin-d3. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of dust formation, a self-contained breathing apparatus may be necessary.[1]
In Case of a Spill:
-
Avoid dust formation.
-
Wear appropriate PPE.
-
Mechanically pick up the spilled material.
-
Provide adequate ventilation in the affected area.
-
Wash the spill area with plenty of water.[1]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with all federal, state, and local regulations. This compound is intended for research and development use only.[1][2]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all unused or expired this compound solid material in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated waste.
-
Contaminated Packaging: The original packaging, once empty, should be disposed of in the same manner as the chemical itself.[3]
Step 2: Waste Collection and Storage
-
Store the sealed waste container in a designated, secure area for hazardous waste.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]
Step 3: Arrange for Professional Disposal
-
Licensed Disposal Company: The primary and recommended method of disposal is to contact a licensed hazardous material disposal company.[3] These companies are equipped to handle and transport chemical waste in accordance with regulations.
-
Incineration: If available and permissible by local regulations, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel at a licensed facility.
Step 4: Maintain Detailed Records
-
Keep a comprehensive record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Environmental Protection:
-
Crucially, do not allow the product to be discharged into drains, water courses, or onto the ground. [3]
Quantitative Data
At present, there is no specific quantitative data available in the provided safety data sheets regarding disposal limits or concentrations. Disposal regulations are highly dependent on the specific federal, state, and local laws governing your facility's location. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulatory bodies for specific quantitative disposal requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
